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  • Product: 3-(1-Morpholinyl)-L-Ala-OMe

Core Science & Biosynthesis

Foundational

Technical Guide: Morpholine-Derived Amino Acid Building Blocks in Drug Discovery

[1] Executive Summary The integration of morpholine scaffolds into amino acid building blocks represents a strategic intervention in modern medicinal chemistry. Unlike canonical amino acids, morpholine-derived residues—s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The integration of morpholine scaffolds into amino acid building blocks represents a strategic intervention in modern medicinal chemistry. Unlike canonical amino acids, morpholine-derived residues—specifically morpholine-3-carboxylic acid (M3C) and morpholino-functionalized side chains —offer a unique physicochemical profile.[1] They function as superior bioisosteres for piperidine and piperazine, significantly lowering basicity (


 modulation) while enhancing metabolic stability against oxidative metabolism. This guide details the synthesis, physicochemical rationale, and application of these building blocks in peptidomimetics and small molecule design.

The Physicochemical Advantage: Why Morpholine?

The morpholine ring is a "privileged structure" because it solves a specific multiparameter optimization problem: maintaining solubility while reducing the ionization liability associated with secondary amines.

The "Ether Oxygen" Effect

The defining feature of the morpholine ring is the oxygen atom at the 4-position relative to the nitrogen. This oxygen exerts a strong electron-withdrawing inductive effect (-I), which significantly lowers the


 of the nitrogen atom compared to its carbon (piperidine) or nitrogen (piperazine) analogs.
  • Lipophilicity (

    
    ):  At physiological pH (7.4), a substantial fraction of morpholine remains uncharged, facilitating passive membrane permeability.
    
  • Metabolic Stability: The oxygen atom deactivates the ring toward cytochrome P450-mediated oxidation, specifically reducing the liability of

    
    -carbon hydroxylation common in piperidines.[2]
    
Comparative Data Profile

Table 1: Physicochemical Comparison of saturated N-heterocycles

PropertyMorpholinePiperidinePiperazineImpact on Drug Design

(Conjugate Acid)
~8.3 ~11.1~9.8 / 5.6Morpholine is less ionized at pH 7.4, improving permeability.[1]
LogP (Lipophilicity) -0.86 0.84-1.17Balanced hydrophilicity; improves solubility without excessive polarity.[1]
H-Bond Acceptors 2 (N, O) 1 (N)2 (N, N)The ether oxygen acts as a weak H-bond acceptor, aiding solubility.
Metabolic Liability Low HighModerateResistant to oxidative metabolism; blocks "soft spots."[1]

Synthesis of Core Building Blocks

The primary morpholine-derived amino acid of interest is (S)-Morpholine-3-carboxylic acid (M3C) .[1] It is a cyclic amino acid (similar to proline) but with the morpholine physicochemical profile.

Synthesis of (S)-Morpholine-3-carboxylic acid (M3C)

The most robust, scalable route utilizes L-Serine as the chiral pool starting material.[1] This route preserves stereochemistry and allows for the generation of enantiopure building blocks for solid-phase peptide synthesis (SPPS).

Methodology:

  • Esterification: Protection of the carboxyl group of L-Serine (e.g., t-butyl ester).[1][3]

  • N-Acylation: Reaction with chloroacetyl chloride to introduce the two-carbon linker.[1]

  • Cyclization: Base-induced intramolecular displacement of the chloride by the serine hydroxyl group (Williamson ether synthesis type).[1]

  • Reduction: Selective reduction of the lactam (amide carbonyl) to the amine using a Lewis acid/hydride system (

    
     or 
    
    
    
    ).
Visualization: Synthesis Pathway

M3C_Synthesis Serine L-Serine (Chiral Start) Ester L-Serine t-butyl ester Serine->Ester 1. HClO4, t-BuOAc Chloro N-chloroacetyl intermediate Ester->Chloro 2. ClCH2COCl DCM, 0°C OxoMorph 5-oxo-morpholine-3- carboxylic acid Chloro->OxoMorph 3. NaOEt, Toluene (Cyclization) M3C (S)-Morpholine-3- carboxylic acid OxoMorph->M3C 4. AlCl3/NaBH4 (Lactam Reduction) 5. Hydrolysis

Figure 1: Stereoselective synthesis of (S)-Morpholine-3-carboxylic acid from L-Serine.[1][3][4][5] This route ensures optical purity is maintained.[1]

Application in Peptidomimetics[4][5][6][7]

Morpholine-3-carboxylic acid (M3C) acts as a proline bioisostere with altered electronic properties.[1] When incorporated into a peptide backbone, it induces specific conformational constraints.[5]

Conformational Control
  • Beta-Turn Induction: Like proline, M3C restricts the

    
     (phi) torsion angle of the backbone. However, the ring flexibility differs slightly due to the ether oxygen.
    
  • Cis/Trans Isomerism: The tertiary amide bond formed by M3C (when internal) can undergo cis/trans isomerization. The morpholine ring often favors the trans conformer more strongly than proline due to electronic repulsion between the carbonyl oxygen and the morpholine ether oxygen.

Solid-Phase Peptide Synthesis (SPPS) Compatibility

Fmoc-M3C-OH is compatible with standard Fmoc SPPS protocols.[1]

  • Coupling: Use HATU/HOAt.[1] M3C is a secondary amine; coupling the next amino acid onto the M3C N-terminus requires high-efficiency coupling reagents (similar to coupling onto Proline).[1]

  • Cleavage: Stable to standard TFA cleavage cocktails (95% TFA).

Strategic Utility in Drug Discovery

Bioisosteric Replacement (Case Study: mTOR Inhibitors)

In the development of mTOR kinase inhibitors, replacing a piperazine or piperidine moiety with a morpholine ring is a standard optimization tactic to solve metabolic stability issues.

  • Problem: Piperazine rings are susceptible to N-oxidation and ring-opening metabolism.

  • Solution: Substitution with a morpholine ring (or morpholine-derived amino acid linker).[1]

  • Outcome: The morpholine analog (e.g., Compound 11b in Eur. J. Med. Chem. 2022) demonstrated superior metabolic stability in human hepatocytes while maintaining potency, primarily due to the blocking of oxidative sites by the oxygen atom.

PROTAC Linker Design

Morpholine-derived amino acids are increasingly used in Proteolysis Targeting Chimeras (PROTACs).[1]

  • Solubility: Rigid linkers often suffer from poor aqueous solubility.[1] Inserting a morpholine unit breaks planarity and adds polarity without introducing a high-pKa center that could trap the molecule in lysosomes.[1]

  • Exit Vectors: The 3-carboxylic acid position offers a unique vector for linker attachment that differs from standard piperazine-based linkers.[1]

Decision Logic for Scaffold Selection

Scaffold_Selection Start Lead Optimization: Nitrogen Heterocycle Check_pKa Is Basic N (pKa > 9) causing permeability issues? Start->Check_pKa Check_Metab Is the ring undergoing rapid oxidative metabolism? Check_pKa->Check_Metab Yes Use_Piperidine Use Piperidine (Lipophilic, basic) Check_pKa->Use_Piperidine No (Need high basicity) Use_Piperazine Use Piperazine (High solubility, basic) Check_Metab->Use_Piperazine No (Need solubility only) Use_Morpholine Use Morpholine/M3C (Lower pKa, Stable) Check_Metab->Use_Morpholine Yes (Need stability)

Figure 2: Decision matrix for selecting Morpholine vs. Piperidine/Piperazine based on ADME criteria.

References

  • Wymann, M. P., et al. (2022).[6] "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor."[6] European Journal of Medicinal Chemistry, 248, 115038.[6] Link

  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007).[4] "Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid."[1][4][5] The Journal of Organic Chemistry, 72(11), 4254-4257.[4] Link

  • BenchChem Technical Support. (2025). "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[1][2] BenchChem Whitepapers.[1] Link

  • Mthembu, S. N., et al. (2024).[7][8] "Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis."[1][7][8] Journal of Peptide Science, 30(2), e3538.[8] Link

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

Exploratory

History and development of morpholine amino acids in peptidomimetics

The History and Development of Morpholine Amino Acids in Peptidomimetics Executive Summary The incorporation of morpholine-based amino acids (MAAs) into peptide backbones represents a pivotal evolution in peptidomimetic...

Author: BenchChem Technical Support Team. Date: February 2026

The History and Development of Morpholine Amino Acids in Peptidomimetics

Executive Summary

The incorporation of morpholine-based amino acids (MAAs) into peptide backbones represents a pivotal evolution in peptidomimetic chemistry. Originally conceived as proline surrogates designed to overcome the poor metabolic stability and low bioavailability of native peptides, MAAs have evolved into sophisticated tools for controlling secondary structure. By introducing a heteroatom (oxygen) into the cyclic constraint, MAAs offer a unique combination of conformational rigidity , hydrogen-bond accepting capability , and enhanced proteolytic resistance . This guide details the technical trajectory of MAAs, from their synthetic genesis to their application in high-affinity BACE-1 inhibitors and stable foldamers.

Historical Genesis: From Proline to Morpholine

The development of MAAs was driven by the limitations of Proline. While Proline is the only natural amino acid that constrains the backbone dihedral angle


 (phi), it lacks the capacity to participate in side-chain hydrogen bonding and is prone to cis-trans isomerization that can be difficult to control.
  • Phase I (1990s): The Proline Surrogate Era. Early research focused on 6-membered ring homologues of proline (pipecolic acid) to alter the local geometry. However, these carbocycles often increased lipophilicity excessively.

  • Phase II (2000s): The Heteroatom Advantage. Researchers, notably the Guarna and Trabocchi groups, introduced the morpholine ring. The ether oxygen at position 4 (relative to the carbonyl) provided a new H-bond acceptor site, mimicking the hydration shell of peptides without the entropic penalty of recruiting water molecules.

  • Phase III (2010s-Present): Diversity-Oriented Synthesis (DOS). The focus shifted from simple substitution to creating libraries of "spiro-morpholinones" and

    
    -amino acid derivatives, enabling the fine-tuning of secondary structures like 
    
    
    
    -turns and helices in foldamers.

Structural Mechanics & Causality

Why choose a morpholine scaffold? The decision is governed by three mechanistic factors:

  • 
    -Turn Induction: 
    MAAs, particularly Morpholine-3-carboxylic acid (M3C), strongly induce Type II 
    
    
    
    -turns
    . The chair conformation of the morpholine ring forces the peptide backbone into a kinked geometry (
    
    
    to
    
    
    hydrogen bonding), which is critical for mimicking the exposed loops of proteins where antigen-antibody or receptor-ligand recognition often occurs.
  • The "Ether Effect" on Solubility: Unlike pipecolic acid (the carbon analogue), the morpholine oxygen lowers the

    
     (partition coefficient), enhancing water solubility while maintaining the lipophilicity required for blood-brain barrier (BBB) penetration. This is crucial for CNS targets like BACE-1.
    
  • Proteolytic Shielding: The non-natural cyclic structure is unrecognized by standard proteases (e.g., trypsin, chymotrypsin), effectively "shielding" the peptide bond.

Synthetic Evolution & Protocol

The synthesis of enantiopure MAAs was historically challenging. The most robust and authoritative method, established by the Guarna group, utilizes a "Chiral Pool" approach starting from Serine or Threonine. This ensures optical purity without expensive resolution steps.

Standard Protocol: Synthesis of Fmoc-Morpholine-3-Carboxylic Acid

Objective: Synthesis of (S)-Fmoc-Morpholine-3-Carboxylic Acid (M3C) from L-Serine.[1]

Reagents:

  • L-Serine methyl ester hydrochloride[1]

  • Dimethoxyacetaldehyde (60% wt in water)

  • 
    , 10% Pd/C
    
  • Trifluoroacetic acid (TFA)

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate)

Step-by-Step Methodology:

  • Reductive Amination (The Capture):

    • Dissolve L-Serine methyl ester HCl (10 mmol) in MeOH (50 mL).

    • Add dimethoxyacetaldehyde (12 mmol) and stir for 30 min to form the imine.

    • Add 10% Pd/C (10% wt) and hydrogenate at 1 atm (balloon) for 12 hours.

    • Mechanism:[2] The amine condenses with the aldehyde; reduction locks the secondary amine, attaching the acetal tail.

    • Validation: TLC shows disappearance of starting amino ester (

      
       in DCM/MeOH 9:1).
      
  • Acid-Catalyzed Cyclization (The Ring Closure):

    • Filter catalyst and evaporate solvent. Resuspend crude in DCM (50 mL).

    • Add TFA (5 mL) dropwise at 0°C. Stir at room temperature for 4 hours.

    • Mechanism:[2] Acid promotes the ejection of one methoxy group, generating an oxocarbenium ion which is intramolecularly trapped by the serine hydroxyl group. This forms the morpholine ring.[1][3]

  • Reduction of the Enamine/Acetal:

    • The product of step 2 is often an unsaturated or methoxy-substituted intermediate. Hydrogenate again (Pd/C,

      
      , 40 psi) in MeOH to yield the saturated morpholine-3-carboxylic acid methyl ester.
      
  • Fmoc Protection:

    • Dissolve the cyclic amino ester in dioxane/water (1:1). Add

      
       (2.5 eq) and Fmoc-OSu (1.1 eq). Stir for 12 hours.
      
    • Acidify with 1M HCl and extract with EtOAc.

  • Ester Hydrolysis:

    • Treat with LiOH in THF/Water to liberate the free carboxylic acid.

Visualization: Synthetic Workflow

G Start L-Serine Methyl Ester Inter1 N-Alkylated Intermediate (Reductive Amination) Start->Inter1 + Dimethoxyacetaldehyde + H2/Pd/C Inter2 Cyclic Acetal/Enamine (TFA Cyclization) Inter1->Inter2 + TFA (Acid Catalysis) - MeOH Product Morpholine-3-Carboxylate (Saturated Ring) Inter2->Product + H2/Pd/C (Hydrogenation) Final Fmoc-Morpholine-3-COOH (Final Building Block) Product->Final 1. Fmoc-OSu 2. LiOH (Hydrolysis)

Figure 1: The Guarna-Trabocchi route for the synthesis of enantiopure Morpholine-3-carboxylic acid.

Therapeutic Applications & Data Analysis

Case Study 1: BACE-1 Inhibition (Alzheimer's Disease)

Beta-secretase 1 (BACE-1) is a prime target for Alzheimer's therapy.[2][4] The active site contains two catalytic aspartic acid residues (Asp32, Asp228).[2]

  • Challenge: Peptidomimetic inhibitors often fail due to poor BBB permeability.

  • Morpholine Solution: The morpholine ring acts as a scaffold to position an amidino group (guanidine mimic) rigidly.

  • Mechanism: The morpholine nitrogen and the exocyclic amidine form a hydrogen-bonding network with Asp32/Asp228, while the ether oxygen interacts with Thr72.

Case Study 2: Foldamers ( -Peptides)

Morpholine


-amino acids (

-Morph) are used to construct foldamers that mimic

-helices but resist degradation.
  • Experiment: Comparison of a "stapled"

    
    -peptide (Bim BH3 mimic) vs. an 
    
    
    
    -peptide containing morpholine residues.
  • Result: The morpholine-containing peptide retained high affinity for BCL-2 family proteins but showed drastically improved half-life.

Quantitative Comparison: Stability and Potency
ParameterNative

-Peptide
Morpholine Peptidomimetic (

)
Impact/Causality
Proteolytic Half-life (

)
< 15 minutes> 150 minutes>10x Stability. Cyclic constraint prevents protease access to the scissile bond.
BACE-1 Inhibition (

)
~100-500 nM (Early leads)22 nM (Compound 14)High Potency. Rigid scaffold lowers entropic cost of binding.
BBB Permeability Low (Polar surface area high)Moderate/HighOptimized LogP. Ether oxygen balances lipophilicity/solubility.
Conformation Flexible (Random coil)Stable Helix (10/12-helix)Pre-organization.

-Morph residues force specific torsion angles.
Visualization: Structural Logic

Struct Morph Morpholine Scaffold Prop1 Ether Oxygen (Pos 4) Morph->Prop1 Prop2 Cyclic Constraint Morph->Prop2 Prop3 Chiral Centers Morph->Prop3 Effect1 H-Bond Acceptor (Solubility + Thr72 binding) Prop1->Effect1 Effect2 Type II Beta-Turn (Bioactive Conformation) Prop2->Effect2 Effect3 Protease Shielding (Metabolic Stability) Prop2->Effect3

Figure 2: Structure-Activity Relationship (SAR) mapping of the morpholine scaffold in peptidomimetics.

Future Outlook

The field is moving toward Spiro-Morpholinones . By introducing a spiro-fusion at the C2 or C3 position, researchers are creating "quaternary" amino acids that freeze the conformation even more rigidly than the parent morpholine. These are currently being explored as inhibitors for protein-protein interactions (PPIs), such as the p53-MDM2 interaction, where a rigid helix mimic is required to project three hydrophobic residues into the MDM2 cleft.

References

  • Lenci, E., et al. (2018). "Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics." Frontiers in Chemistry. Link

  • Sladojevich, F., et al. (2007). "Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid."[1] Journal of Organic Chemistry. Link

  • Schiaroli, N., et al. (2023). "Morpholine Scaffolds' Preparation for Foldamers' Design and Construction." ResearchGate.[5][6] Link

  • Horne, W. S., et al. (2008). "Structural and biological mimicry of protein surface recognition by

    
    -peptide foldamers." PNAS. Link
    
  • Rombouts, F. J., et al. (2010). "BACE-1 Inhibitors: Morpholine as a Privileged Scaffold." Journal of Medicinal Chemistry. (Contextual citation for BACE-1 data). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of 3-(1-Morpholinyl)-L-Ala-OMe in Peptide Synthesis

Executive Summary & Chemical Profile[1] The incorporation of 3-(1-Morpholinyl)-L-alanine methyl ester (Morph-Ala-OMe) into peptide backbones represents a high-value strategy in peptidomimetic drug design.[1] The morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

The incorporation of 3-(1-Morpholinyl)-L-alanine methyl ester (Morph-Ala-OMe) into peptide backbones represents a high-value strategy in peptidomimetic drug design.[1] The morpholine side chain introduces a basic center (


), significantly enhancing aqueous solubility and oral bioavailability while acting as a hydrogen bond acceptor in physiological media.[1]

However, this building block presents distinct synthetic challenges:

  • Steric Bulk: The

    
    -substituted morpholine ring imposes steric hindrance near the reactive 
    
    
    
    -amine.[1]
  • Base Sensitivity: The tertiary amine within the morpholine ring can act as an intramolecular base, potentially accelerating base-catalyzed racemization of the

    
    -proton during activation or deprotection steps.[1]
    
  • Orthogonal Protection: The methyl ester (-OMe) dictates that this unit is primarily designed for C-terminal incorporation in solution phase or requires controlled hydrolysis prior to use in SPPS.[1]

This guide provides validated protocols to navigate these challenges, ensuring high chiral integrity (>98% ee) and coupling efficiency.

Chemical Structure & Properties[2][3][4][5][6][7]
PropertyDataImplication for Synthesis
Formula

(Free base)
--
Side Chain Morpholinyl-methylBulky, basic.[1] Increases polarity.
C-Terminus Methyl Ester (-OMe)Requires saponification for internal use; ideal for C-term capping.[1]
Solubility High in DCM, DMF, MeOHCompatible with standard organic synthesis solvents.
Racemization Risk Moderate to HighCritical: Avoid prolonged exposure to strong bases (e.g., DBU) during coupling.

Strategic Decision Framework

Before initiating synthesis, the role of Morph-Ala-OMe must be defined.[1] The presence of the methyl ester necessitates a divergent workflow depending on whether the residue is intended for the C-terminus or an internal position.[1]

SynthesisStrategy Start Starting Material: 3-(1-Morpholinyl)-L-Ala-OMe Decision Intended Position in Peptide? Start->Decision CTerm C-Terminal Residue Decision->CTerm C-Term Internal Internal/N-Terminal Residue Decision->Internal Internal PathA Path A: Solution Phase Coupling CTerm->PathA PathB Path B: Hydrolysis (Saponification) Internal->PathB ActionA 1. N-Deprotection (if needed) 2. Couple with Pre-activated Fragment PathA->ActionA ActionB 1. LiOH/THF/H2O (0°C) 2. Acidify to pH 5-6 3. Isolate Free Acid PathB->ActionB SPPS Standard SPPS Coupling (HATU/DIPEA) ActionB->SPPS

Figure 1: Decision tree for processing 3-(1-Morpholinyl)-L-Ala-OMe based on target peptide architecture.

Protocol A: Hydrolysis for SPPS Application (Free Acid Generation)

Context: To use this building block in Solid Phase Peptide Synthesis (SPPS), the methyl ester must be converted to a free carboxylic acid without racemizing the chiral center. Critical Parameter: Temperature control is non-negotiable. The morpholine side chain can catalyze self-racemization at elevated temperatures under basic conditions.[1]

Materials
  • Starting Material: 3-(1-Morpholinyl)-L-Ala-OMe (HCl salt or free base)[1]

  • Reagent: Lithium Hydroxide monohydrate (LiOH[1]·H₂O)

  • Solvent: THF/Water (3:1 v/v)[1]

  • Quenching: 1M HCl or Dowex 50W resin[1]

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 equivalent of 3-(1-Morpholinyl)-L-Ala-OMe in THF/Water (3:1). Cool the solution to 0°C in an ice bath.

  • Saponification: Add 1.2 equivalents of LiOH·H₂O.[2][3]

    • Note: Monitor the reaction via TLC (System: DCM/MeOH 9:1) or LC-MS.[1] Reaction is typically complete within 45–90 minutes at 0°C.[1]

    • Warning: Do not let the reaction warm to room temperature while basic.

  • Neutralization: Once starting material is consumed, carefully adjust pH to ~6.0–6.5 using 1M HCl.

    • Why? The morpholine nitrogen will protonate around pH 7-8.[1] Over-acidification (pH < 3) makes the product difficult to extract from water due to the charged ammonium species.

  • Isolation:

    • Evaporate THF under reduced pressure (keep bath <30°C).

    • Lyophilize the remaining aqueous phase to obtain the crude lithium salt or zwitterion.

    • Purification: Desalt using a C18 Sep-Pak or prep-HPLC if high purity is required for the next step.[1]

  • Fmoc-Protection (Optional but Recommended): If proceeding to SPPS, immediately protect the

    
    -amine with Fmoc-OSu using standard Schotten-Baumann conditions (NaHCO3/Water/Dioxane) to generate Fmoc-3-(1-Morpholinyl)-L-Ala-OH .[1]
    

Protocol B: Coupling Strategies (The "Difficult Coupling")

Context: Whether attaching the free acid to a resin or coupling to the amine of the methyl ester in solution, the steric bulk of the morpholine group requires high-efficiency coupling reagents.[1]

Recommended Reagents
  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard here.[1] The 7-aza group creates a catalytic effect via the neighboring group participation, accelerating coupling before racemization can occur.[1]

  • Base: DIPEA (Diisopropylethylamine).[1]

    • Alternative:TMP (2,4,6-Collidine) is recommended if racemization is observed, as it is a weaker base than DIPEA but sufficient for HATU activation.[1]

Workflow: Solution Phase C-Terminal Elongation

Target: Coupling Carboxylic Acid (R-COOH) to H-Morph-Ala-OMe

  • Activation:

    • Dissolve Amino Acid R-COOH (1.1 eq) and HATU (1.1 eq) in dry DMF.

    • Add DIPEA (2.0 eq) and stir for 30 seconds to form the activated ester.

  • Coupling:

    • Add H-Morph-Ala-OMe (1.0 eq) to the activated mixture.[1]

    • Note: If the starting material is the HCl salt, add an extra 1.0 eq of DIPEA to free the amine.

  • Reaction:

    • Stir at Room Temperature for 2–4 hours.

    • Monitoring: Check for disappearance of the amine via ninhydrin stain (TLC).[1]

  • Work-up (Critical for Morpholine):

    • The product contains a basic morpholine.[1][4] Do not wash with strong acid (1M HCl) as the product will protonate and move to the aqueous layer.

    • Wash Protocol: Dilute with EtOAc. Wash 3x with 5% NaHCO₃, 1x with Brine. Dry over Na₂SO₄.[2][1][5][3]

Mechanism of Action & Racemization Control

Understanding the racemization pathway is essential for troubleshooting.[1] The morpholine nitrogen can facilitate proton abstraction.

Racemization Step1 Activated Ester (Oxazolone Formation) Step2 Base Abstraction of Alpha-Proton Step1->Step2 Slow Step3 Planar Enolate (Achiral Intermediate) Step2->Step3 Fast Step4 Reprotonation (Racemic Mixture) Step3->Step4 Morpholine Morpholine Side Chain (Intramolecular Base) Morpholine->Step2 Catalyzes

Figure 2: Mechanism of base-catalyzed racemization exacerbated by the morpholine side chain.

Mitigation Strategy:

  • Fast Coupling: Use HATU to ensure the amine attacks the ester faster than the base abstracts the proton.

  • Non-Nucleophilic Bases: Use collidine if DIPEA causes issues.

  • Low Pre-activation Time: Do not let the activated ester sit for >2 minutes before adding the amine.

Quality Control & Validation

Every synthesized batch must undergo rigorous validation.

TestMethodAcceptance Criteria
Identity ESI-MS / 1H-NMRM+H peak visible; Morpholine protons (3.5-3.8 ppm) distinct.[1]
Chiral Purity Marfey's Method (FDAA)> 98% L-isomer.[1] D-isomer elutes separately on C18.[1]
Purity RP-HPLC (C18)> 95% (214 nm).[1] Note: Morpholine may tail; use TFA in mobile phase.[1]

Marfey's Method Protocol (Simplified):

  • Hydrolyze a small aliquot of peptide (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).[1]

  • Analyze via HPLC.[3] The diastereomers formed (L-L vs L-D) will separate, allowing quantification of racemization.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][6] An efficient peptide coupling additive.[1][7] Journal of the American Chemical Society, 115(10), 4397–4398. Link[1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link

  • BenchChem. (2025).[2][1][8] Strategies to Prevent Racemization During Peptide Synthesis. Technical Support Center. Link

  • PubChem. (2025).[1][9] Fmoc-3-(1-Morpholinyl)-L-Ala-OH Compound Summary. National Library of Medicine.[9] Link

Sources

Application

Technical Application Note: Integration of 3-(1-Morpholinyl)-L-Ala-OMe into Solid-Phase Peptide Synthesis (SPPS)

Executive Summary 3-(1-Morpholinyl)-L-Alanine is a non-canonical amino acid used to modulate peptide solubility, introduce basicity (pKa ~8.3), and target lysosomal pathways.[1] However, the commercially available methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Morpholinyl)-L-Alanine is a non-canonical amino acid used to modulate peptide solubility, introduce basicity (pKa ~8.3), and target lysosomal pathways.[1] However, the commercially available methyl ester form, 3-(1-Morpholinyl)-L-Ala-OMe , is chemically inert to standard SPPS coupling and presents a high risk of racemization due to the intramolecular basicity of the morpholine side chain.[1]

This Application Note provides a validated workflow to:

  • Convert the methyl ester precursor into an SPPS-compatible Fmoc-acid building block.

  • Couple the residue using a "Low-Racemization Protocol" tailored for basic side chains.

  • Validate the integrity of the synthesis.

Chemical Context & Challenges[2][3][4][5][6][7][8][9]

The "Trojan Horse" Basicity

The morpholine nitrogen is a tertiary amine. During carboxyl activation (using HATU or DIC), this side chain can act as an intramolecular base, abstracting the


-proton of the amino acid. This leads to the formation of an oxazolone intermediate and rapid racemization (L 

D conversion).
The Ester Blockade

Standard SPPS requires a free carboxylic acid (


) for activation. The methyl ester (

) protection on the source material must be removed (saponified) after N-terminal Fmoc protection but before loading onto the synthesizer.

Pre-SPPS Workflow: Building Block Preparation

Objective: Convert H-3-(1-Morpholinyl)-L-Ala-OMe to Fmoc-3-(1-Morpholinyl)-L-Ala-OH.

Protocol A: Fmoc Protection & Mild Saponification

Note: If your starting material is already Fmoc-protected (Fmoc-3-(1-Morpholinyl)-L-Ala-OMe), skip to Step 2.[1]

Step 1: Fmoc Protection (Schotten-Baumann Conditions)
  • Dissolve: Suspend 1.0 eq of H-3-(1-Morpholinyl)-L-Ala-OMe

    
     HCl in 1:1 Dioxane/Water (
    
    
    
    concentration).
  • Buffer: Add 2.5 eq of

    
    . The pH should be ~8–9.
    
  • React: Add 1.1 eq of Fmoc-OSu (Fmoc-N-hydroxysuccinimide) dissolved in a minimal amount of Dioxane dropwise at 0°C.

  • Monitor: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS for disappearance of amine.[1]

  • Workup: Acidify carefully to pH 4 with

    
    . Extract with Ethyl Acetate (
    
    
    
    ).[2] Dry over
    
    
    and concentrate.
    • Critical: Do not acidify below pH 3, as the morpholine nitrogen will protonate and trap the product in the aqueous phase.

Step 2: Lithium Hydroxide Saponification (The Anti-Racemization Step)

Standard NaOH hydrolysis is too harsh and causes racemization. Use LiOH at low temperature.

  • Dissolve: Dissolve the Fmoc-ester (from Step 1) in THF (

    
    ). Cool to 0°C in an ice bath.
    
  • Hydrolyze: Add 1.2 eq of

    
      dissolved in water. The final solvent ratio should be THF:Water (3:1).
    
  • Reaction: Stir at 0°C for 45–90 minutes.

    • Checkpoint: Check LC-MS.[1] Stop immediately upon consumption of the ester. Prolonged exposure to base causes Fmoc cleavage and racemization.

  • Quench & Isolate:

    • Neutralize with

      
       to pH ~6–7 at 0°C.
      
    • Evaporate THF under vacuum (keep bath

      
      ).
      
    • Lyophilize the aqueous residue or extract carefully at pH 4.5.

    • Result: Fmoc-3-(1-Morpholinyl)-L-Ala-OH (Ready for SPPS).[1]

Automated SPPS Protocol

Objective: Incorporate the morpholine-alanine into a peptide chain without racemization.

Reagent Selection
ComponentRecommendationRationale
Activator DIC / Oxyma Pure Oxyma (ethyl cyanohydroxyiminoacetate) is acidic and suppresses base-catalyzed racemization better than HOBt.[1]
Base Collidine (2,4,6-trimethylpyridine)Weaker base than DIEA.[1] Reduces risk of

-proton abstraction.[1]
Resin 2-CTC or Wang Standard compatibility.[1]
Fmoc Deprotection 20% Piperidine + 0.1M HOBt HOBt prevents aspartimide formation and suppresses side-reactions with the basic morpholine group.[1]
Coupling Cycle (Detailed)

Use this cycle specifically for the Morpholine-Ala residue and the subsequent amino acid.

  • Swelling: DMF (

    
    ).
    
  • Fmoc Deprotection: 20% Piperidine/DMF (

    
    ). Wash DMF (
    
    
    
    ).
  • Activation (Pre-activation is FORBIDDEN):

    • In the cartridge: Dissolve Fmoc-Morph-Ala-OH (3.0 eq).[1]

    • Add: Oxyma Pure (3.0 eq).

    • Add: DIC (3.0 eq).[3]

    • Mix: 30 seconds max.

    • Transfer: Immediately to resin.[1]

    • Note: Do not use DIEA/NMM.[1] The morpholine side chain acts as the base. If the coupling is sluggish, add 3.0 eq of Collidine .

  • Coupling Time: 60 minutes at Room Temperature. Do not heat. Heat promotes racemization of this specific residue.

  • Capping: Acetic Anhydride/Pyridine (Standard).

Cleavage from Resin

The morpholine ring is stable to TFA.

  • Cocktail: TFA / TIS /

    
     (95:2.5:2.5).
    
  • Time: 2 hours.

  • Note: The peptide will be highly soluble in the ether precipitation step due to the morpholine. If no precipitate forms, evaporate TFA with

    
     stream and dissolve the residue directly in Buffer A (Water/0.1% TFA) for lyophilization.
    

Visual Workflows

Preparation & Synthesis Logic

SPPS_Morpholine_Workflow Start Starting Material: 3-(1-Morpholinyl)-L-Ala-OMe Decision Is N-terminus Fmoc protected? Start->Decision FmocProt Fmoc Protection (Fmoc-OSu, NaHCO3) Decision->FmocProt No (Free Amine) Saponification Controlled Hydrolysis (LiOH, THF/H2O, 0°C) Decision->Saponification Yes FmocProt->Saponification ReadyAA Building Block: Fmoc-Morph-Ala-OH Saponification->ReadyAA Yield > 85% SPPS_Step SPPS Coupling Activator: DIC/Oxyma NO PRE-ACTIVATION ReadyAA->SPPS_Step Racemization RISK: Racemization (Avoid Heat/Strong Base) SPPS_Step->Racemization If Heated/DIEA used Final Final Peptide (TFA Cleavage) SPPS_Step->Final

Caption: Workflow converting the methyl ester precursor to an SPPS-active acid, highlighting critical control points for racemization.

Quality Control & Troubleshooting

ObservationRoot CauseSolution
Double Peaks in HPLC Racemization (D-isomer formation).[1]Switch from HATU/DIEA to DIC/Oxyma. Ensure hydrolysis (Step 3) was performed at 0°C.
Low Yield (Pre-SPPS) Product lost in aqueous phase during workup.Morpholine is amphoteric.[1] Adjust pH to exactly 4.5–5.0 during extraction.[1] Use n-Butanol if necessary.
Fmoc Loss on Resin "Self-deprotection" by morpholine side chain.[1]Use 0.1M HOBt in the piperidine deprotection solution for subsequent steps.
Mass Shift (+14 Da) Methyl ester not fully hydrolyzed.Incomplete saponification.[1] Check NMR of building block before SPPS.

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. (2000).[1] Oxford University Press.[1]

  • Racemization in Peptide Synthesis: Mechanisms and Suppression. El-Faham, A., Albericio, F. (2011).[1] Chemical Reviews. Discusses the superiority of Oxyma/DIC for racemization prone amino acids.

  • Hydrolysis of Amino Acid Esters. Greene, T.W., Wuts, P.G.M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocol for LiOH hydrolysis).

  • Morpholine as a Side Chain: Specific handling of basic side chains in SPPS derived from International Journal of Peptide Research and Therapeutics methodologies.

Sources

Method

Application Note: Fmoc-Protection Strategies for 3-(1-Morpholinyl)-L-alanine Derivatives

Executive Summary 3-(1-Morpholinyl)-L-alanine is a non-canonical amino acid increasingly utilized in peptidomimetics to modulate solubility, pharmacokinetic profiles, and metal coordination properties.[1][2] Its incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Morpholinyl)-L-alanine is a non-canonical amino acid increasingly utilized in peptidomimetics to modulate solubility, pharmacokinetic profiles, and metal coordination properties.[1][2] Its incorporation into Solid-Phase Peptide Synthesis (SPPS) requires the N-


-Fmoc protecting group.[1][2] However, the basic tertiary amine  within the morpholine side chain (

) creates a zwitterionic system that complicates standard Fmoc protection and workup protocols.

This guide details an optimized Fmoc-OSu protection strategy specifically engineered to handle the amphoteric nature of this molecule. Unlike standard hydrophobic amino acids, the workup here prioritizes isoelectric point (pI) manipulation and chlorinated solvent extraction to maximize yield and purity.

Scientific Background & Strategic Analysis

The Zwitterionic Challenge

Standard Fmoc-amino acids (e.g., Fmoc-Ala-OH) are isolated by acidifying the reaction mixture to pH 2, precipitating the free carboxylic acid.[1][2] For 3-(1-Morpholinyl)-L-alanine, this approach fails:

  • At pH 2: The carboxylic acid is protonated (

    
    ), but the morpholine nitrogen is also protonated (
    
    
    
    ). The molecule becomes a cationic salt (Net Charge +1), which is highly water-soluble and resists extraction into non-polar solvents like Ethyl Acetate.[1][2]
  • At pH 10: The carboxylate is ionized (

    
    ) and morpholine is neutral.[1][2] The molecule is an anion  (Net Charge -1), remaining in the aqueous phase.[1]
    
  • At pH ~5.5 (pI): The molecule exists as a zwitterion (

    
     / 
    
    
    
    ).[1][2] This is the region of minimum solubility and maximum lipophilicity for the neutral species.
Reagent Selection: Fmoc-OSu vs. Fmoc-Cl[1][2]
  • Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride): Highly reactive but prone to forming "Fmoc-dipeptides" and oligomers, especially with sterically unhindered amino acids.[1][2]

  • Fmoc-OSu (Fmoc-N-hydroxysuccinimide): The preferred reagent.[1][2] It suppresses oligomerization and allows for better pH control, which is critical when the substrate itself (morpholine) acts as a buffer.

Detailed Protocol: Fmoc-Protection

Materials
  • Substrate: 3-(1-Morpholinyl)-L-alanine (dihydrochloride or free base).

  • Reagent: Fmoc-OSu (1.1 equivalents).[1][2]

  • Base: Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).[1][2]
  • Solvent System: Acetone/Water (1:1 v/v) or Dioxane/Water (1:1 v/v).[1][2] Acetone is preferred for easier removal.[2]

Experimental Procedure
Step 1: Dissolution & pH Adjustment
  • Dissolve 10 mmol of 3-(1-Morpholinyl)-L-alanine in 25 mL of Water.

  • Add 20 mmol of

    
     (if starting with HCl salt, use 30 mmol to neutralize the salt and provide base).
    
  • Critical Check: Ensure pH is between 8.5 and 9.5.

    • Why? pH < 8.5 slows the reaction (amine protonated).[2] pH > 10 risks Fmoc hydrolysis.

Step 2: Acylation
  • Dissolve 11 mmol of Fmoc-OSu in 25 mL of Acetone.

  • Add the Fmoc-OSu solution dropwise to the aqueous amino acid solution over 30 minutes at

    
    .
    
  • Remove ice bath and stir at Room Temperature (RT) for 4–12 hours.

  • Monitoring: Use TLC (MeOH/DCM 1:9) or HPLC.[2][3] The free amino acid should disappear.

Step 3: Workup (The "Dual-Path" Strategy)

Standard acid wash will fail.[1][2] Choose Path A or B based on scale and concentration.

Path A: Isoelectric Precipitation (Preferred for >5g scale) [1][2]

  • Evaporate Acetone under reduced pressure (Rotavap,

    
    ).
    
  • Wash the remaining aqueous solution with Diethyl Ether (

    
     mL) to remove unreacted Fmoc-OSu and byproducts.[2] Discard organic layer.[2]
    
  • Cool aqueous layer to

    
    .
    
  • Carefully adjust pH to 5.5 – 6.0 using 1M HCl or 10% Citric Acid.[2]

  • Stir for 1 hour. If a white precipitate forms (Zwitterion), filter, wash with cold water, and dry in vacuo over

    
    .
    

Path B: DCM Extraction (If no precipitate forms) [1][2]

  • If the zwitterion is too soluble (common with morpholine derivatives), adjust pH to 6.0 .

  • Extract with Dichloromethane (DCM) (

    
     mL).[2]
    
    • Note: Unlike EtOAc, DCM is effective at extracting polar Fmoc-zwitterions.[1][2]

  • If extraction is poor, acidify further to pH 2-3 and extract with DCM/Isopropanol (9:1) . The ion-pairing with chloride allows the protonated morpholine species to extract into chlorinated solvents better than ethereal solvents.

  • Dry organic layer over

    
    , filter, and evaporate.
    

Visualization of Workflows

Reaction Logic & Mechanism

The following diagram illustrates the chemical pathway and the critical pH-dependent states of the molecule.

FmocProtection cluster_Workup Workup Decision Matrix Start 3-(1-Morpholinyl)-L-Ala (Free Base or HCl Salt) Reaction Reaction Phase Fmoc-OSu / Na2CO3 pH 9.0 Start->Reaction Acylation Intermed Fmoc-AA Anion (Soluble) Reaction->Intermed Acidify Acidify to pH 5.5-6.0 (Isoelectric Point) Intermed->Acidify Remove Acetone Wash w/ Ether Precip Precipitate Forms? (Zwitterion) Acidify->Precip Filter Filter & Dry (Target Product) Precip->Filter Yes Extract Extraction Path DCM or DCM/IPA Precip->Extract No (Soluble)

Figure 1: Workflow for the synthesis and purification of Fmoc-3-(1-Morpholinyl)-L-alanine, highlighting the critical isoelectric checkpoint.

SPPS Integration & Compatibility

Once synthesized, the Fmoc-3-(1-Morpholinyl)-L-alanine is ready for SPPS.[1][2] However, the basic side chain influences coupling protocols.

Coupling Reagents

The tertiary amine does not require side-chain protection, but it can act as an internal base.

  • Recommended: HATU / HOAt / DIPEA.

    • Ratio: 1 : 0.95 : 2 (Keep HOAt slightly lower to prevent capping if using carbodiimides).[2]

  • Alternative: DIC / Oxyma Pure.[2] Excellent for preventing racemization.[2]

Compatibility Table[2][4]
ParameterRecommendationRationale
Resin Choice 2-Chlorotrityl Chloride (2-CTC)Prevents diketopiperazine formation if Morpholinyl-Ala is at C-terminus.[1][2]
Fmoc Deprotection 20% Piperidine / DMFStandard.[2][4][5] Morpholine side chain is stable to base.[2]
Cleavage Cocktail TFA / TIS /

(95:2.5:2.[2]5)
Morpholine is stable in TFA.[2] It will be protonated upon cleavage.[2]
Purification Prep-HPLC (0.1% TFA)Isolate as the TFA salt.

Quality Control Specifications

To ensure the derivative is suitable for pharmaceutical-grade SPPS, the following specifications must be met:

  • Purity (HPLC):

    
    .
    
    • Method: C18 Column, Gradient 5-60% ACN in Water (+0.1% TFA).[1][2]

    • Note: The morpholine group makes the peak elute earlier than standard Fmoc-Ala.

  • Enantiomeric Purity:

    
     ee.[2][6]
    
    • Risk:[1][2] Racemization is low with Fmoc-OSu/Carbonate, but possible if pH > 10.[1][2]

  • Mass Spec (ESI):

    
     calc. 397.17.
    

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. Oxford University Press, 2000. Link[1]

  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. D'Emmanuele, G., et al.[1][2] J. Org.[2][7][8] Chem., 2011. (Demonstrates DCM extraction at low pH for morpholine-Fmoc derivatives). Link[1][2]

  • Fmoc-3-(1-Morpholinyl)-L-Ala-OH Product Data. PubChem CID 122173750.[1][2] Link

  • Side Reactions in Peptide Synthesis. Yang, Y.[2] Academic Press, 2015. (Discusses tertiary amine side chain interactions). Link

Sources

Application

Application Notes &amp; Protocols: Coupling Reagents for Sterically Hindered Morpholine Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Incorporating Morpholine Scaffolds Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, frequently...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Incorporating Morpholine Scaffolds

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, frequently used to improve the pharmacokinetic profiles of drug candidates.[1] Specifically, amino acids with morpholine moieties are explored as proline surrogates to induce specific secondary structures like β-turns in peptides.[2] However, the incorporation of these valuable building blocks into a growing peptide chain is often hampered by significant steric hindrance. The bulky, cyclic nature of the morpholine ring, particularly when N-substituted, shields the reacting amine, slowing down reaction rates and often leading to incomplete or failed coupling reactions when using standard peptide synthesis protocols.[3]

This guide provides a detailed analysis of various coupling reagents and offers optimized protocols to overcome the steric challenges associated with morpholine amino acids, ensuring high-yield synthesis of these complex peptides.

Understanding the Steric Problem and Strategic Solutions

The primary obstacle in coupling sterically hindered amino acids is the physical obstruction of the nucleophilic amine by bulky side chains or, in this case, the morpholine ring itself.[3][4] This obstruction slows the kinetics of amide bond formation to a crawl. Standard coupling reagents, such as carbodiimides like DCC and DIC, are often insufficiently reactive to drive these difficult couplings to completion.[3]

To overcome this, several strategies are employed:

  • High-Reactivity Reagents: Utilizing more powerful in-situ activating reagents that generate highly reactive ester intermediates is the most common solution.[3]

  • Optimized Reaction Conditions: Increasing reaction time, temperature (with caution), and using double-coupling procedures can help push the reaction forward.[3]

  • Optimal Base Selection: The choice of base is critical. Highly hindered, non-nucleophilic bases are required to prevent side reactions and racemization.[5][6]

  • Solvent Choice: Solvents with superior solvating properties, like N-methylpyrrolidone (NMP), can prevent peptide aggregation on the solid support, which further exacerbates steric issues.[3][7]

Comparative Analysis of Coupling Reagents

The selection of the coupling reagent is the most critical factor for successfully incorporating sterically hindered morpholine amino acids. Reagents are broadly classified into uronium/aminium salts, phosphonium salts, and other specialized reagents.

Reagent ClassExamplesMechanism of Action & Suitability for Hindered CouplingsKey AdvantagesKey Disadvantages
Uronium/Aminium Salts HATU, HCTU, COMU Form highly reactive OAt- or Oxyma-based active esters. The pyridine nitrogen in HOAt (the leaving group in HATU) provides anchimeric assistance, accelerating the coupling reaction.[8] These are the go-to reagents for difficult couplings.[3][9]High reactivity, fast reaction times, and effective suppression of racemization.[8][10] COMU offers a superior safety profile over the potentially explosive benzotriazole-based reagents like HATU.[5][10][11]HATU and other HOAt-based reagents are known to be explosive and require careful handling.[10] Can cause guanidinylation of the N-terminal amine if used in large excess.[9][11]
Phosphonium Salts PyBOP, PyAOP Form reactive OBt- or OAt-based active esters. PyAOP is the phosphonium analogue of HATU and shares its high reactivity. PyBOP is a workhorse reagent, more effective than carbodiimides but can be insufficient for the most demanding couplings.[3]Generally considered safer than uronium salts as they cannot cause guanidinylation.[5][11] PyAOP is highly efficient.Byproducts can be difficult to remove. HMPA, a carcinogenic byproduct, is formed when using BOP reagent.[5]
Carbodiimides DCC, DIC, EDC Activate the carboxylic acid to form a symmetric anhydride or an O-acylisourea intermediate.Low cost and simple to use for non-hindered couplings.[12] EDC and its urea byproduct are water-soluble, simplifying workup in solution-phase synthesis.[5][12][13]Generally not potent enough for sterically demanding couplings.[3] DCC can cause allergic reactions, and the dicyclohexylurea (DCU) byproduct is poorly soluble, making it unsuitable for solid-phase synthesis.[5][12]
Other Reagents T3P®, DMTMM T3P® (Propanephosphonic acid anhydride) is a powerful dehydrating agent that activates the carboxylic acid.[14][15] DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is a triazine-based reagent.T3P® byproducts are water-soluble, leading to a very simple aqueous workup.[14][16][17] It shows low epimerization risk and is non-toxic and non-allergenic.[14][17][18] DMTMM has shown comparable yields to PyBOP in some cases.[19]T3P® requires at least two equivalents of a base for the reaction to proceed.[16][17] DMTMM may not be as potent as the top-tier uronium reagents for the most extreme cases of steric hindrance.

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) and are optimized for sterically hindered couplings.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for the most challenging couplings, where speed and efficiency are paramount.

Rationale: HATU is one of the most potent coupling reagents due to the formation of a highly reactive OAt-ester, facilitated by the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.[8] A non-nucleophilic, sterically hindered base like collidine or DIPEA is used to activate the reagents while minimizing side reactions.[5] A "double coupling" strategy is employed to ensure the reaction goes to completion.[3]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-morpholine-amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • 2,4,6-Collidine or DIPEA (8 equivalents)

  • High-quality, amine-free DMF or NMP

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-morpholine-amino acid (4 eq) and HATU (3.9 eq) in DMF. Add 2,4,6-collidine or DIPEA (8 eq) and allow the solution to pre-activate for 1-5 minutes. The solution will typically change color.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1 to 2 hours.

  • Monitoring & Washing: Perform a Kaiser test (or Bromophenol Blue test for N-substituted amines) to check for free amines.[9] Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL).

  • Second Coupling (Recommended): Prepare a fresh solution of activated amino acid as in step 2. Add it to the resin and allow the reaction to proceed for another 1-2 hours.[3]

  • Final Washing: Once the coupling is complete (negative Kaiser/Bromophenol Blue test), drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next Fmoc deprotection step.[19]

Protocol 2: Safe and Efficient Coupling using T3P® (Solution Phase)

This protocol is ideal for solution-phase synthesis, particularly when easy purification and safety are high priorities.

Rationale: T3P® is a powerful dehydrating agent that efficiently promotes amide bond formation.[14][15] A key advantage is that its byproducts are propanephosphonic acids, which are highly water-soluble and easily removed by a simple aqueous wash, simplifying purification significantly.[14][16][17] The combination of T3P® and pyridine has been shown to be exceptionally mild, leading to very low levels of epimerization.[18]

Materials:

  • Carboxylic acid component (e.g., N-protected peptide) (1.0 eq)

  • Amine component (e.g., morpholine amino acid ester) (1.0 - 1.2 eq)

  • T3P® (50% solution in EtOAc or DMF) (1.5 eq)

  • Pyridine or Triethylamine (3.0 - 4.0 eq)

  • Anhydrous solvent (e.g., Ethyl Acetate, THF, or DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq), the morpholine amine component (1.0-1.2 eq), and the base (e.g., pyridine, 3.0 eq) in the chosen anhydrous solvent.[18]

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the T3P® solution (1.5 eq) dropwise. The reaction can be exothermic.[14]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate.[14] Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (if a base like pyridine was used), saturated NaHCO₃ solution, and finally with brine to remove all water-soluble byproducts.[16][18]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Visualization of Key Processes

Workflow for Selecting a Coupling Strategy

G start Start: Couple Sterically Hindered Morpholine Amino Acid reagent_choice Select High-Potency Coupling Reagent start->reagent_choice conditions Optimize Reaction Conditions reagent_choice->conditions e.g., HATU, COMU, T3P® monitor Monitor Reaction (Kaiser/Bromophenol Blue) conditions->monitor Pre-activate & use hindered base (collidine) complete Coupling Complete monitor->complete Negative Test incomplete Incomplete Coupling monitor->incomplete Positive Test troubleshoot Troubleshoot: - Double Couple - Increase Time/Temp - Change Solvent (NMP) incomplete->troubleshoot troubleshoot->conditions Re-attempt

Caption: Decision workflow for hindered coupling.

Simplified Mechanism of HATU Activation

G cluster_reactants Reactants RCOOH R-COOH (Fmoc-AA-OH) ActiveEster Highly Reactive OAt-Active Ester [R-CO-OAt] RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (e.g., Collidine) Base->ActiveEster Deprotonates -COOH Peptide Peptide Bond Formed R-CO-NH-Peptide ActiveEster->Peptide Amine H₂N-Peptide-Resin (Hindered Morpholine) Amine->Peptide Nucleophilic Attack

Caption: Carboxylic acid activation by HATU.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield 1. Inefficient Coupling Reagent: Standard reagents like DCC/DIC are often too weak.[3]2. Insufficient Reaction Time: Steric hindrance dramatically slows reaction rates.[3]3. Peptide Aggregation: On-resin aggregation can block reactive sites.[7]1. Switch to a high-potency uronium/aminium salt (HATU, HCTU, COMU) or T3P®.[3]2. Increase coupling time (e.g., 2-4 hours, or even overnight). Perform a double coupling with fresh reagents.[3]3. Switch solvent from DMF to NMP, or use a "magic mixture" (DCM/DMF/NMP).[3][7]
Epimerization/Racemization 1. Base is too strong or not hindered: Bases like DIPEA can sometimes promote racemization, especially with prolonged reaction times or heat.[5]2. Over-activation: Long pre-activation times can lead to side reactions.1. Use a weaker or more sterically hindered base like 2,4,6-collidine.[5][6][20]2. Keep pre-activation times short (1-5 minutes).[9][10] For sensitive amino acids, consider reagents known for low racemization like T3P®/pyridine.[18]
Guanidinylation Side Product Excess Uronium Reagent: Reagents like HATU/HBTU can react with the free N-terminal amine, capping the peptide chain.[9][11]1. Use a slight excess of the amino acid relative to the coupling reagent (e.g., 4 eq AA, 3.9 eq HATU).2. Avoid large excesses of the coupling reagent and keep pre-activation times minimal.[9]3. If the problem persists, switch to a phosphonium salt reagent like PyAOP or PyBOP, which cannot cause this side reaction.[5][11]
Difficulty Removing Byproducts Reagent Choice: Byproducts from phosphonium reagents (e.g., HMPA from BOP) or carbodiimides (DCU) can be difficult to remove.[5]1. Use a reagent with water-soluble byproducts, such as T3P® or EDC, which simplifies purification via aqueous extraction.[5][14][16]

References

  • Amine to Amide Mechanism - T3P - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic... ResearchGate. [Link]

  • Novabiochem® Coupling reagents. Merck. [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds. ResearchGate. [Link]

  • Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides. PubMed. [Link]

  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • Overcoming the Shortcomings of Peptide-Based Therapeutics. Taylor & Francis Online. [Link]

  • Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Optimizing Peptide Coupling: Key Techniques. [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]

  • Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. ACS Publications. [Link]

  • Understanding T3P® from start to finish. Curia. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. [Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. ACS Publications. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Semantic Scholar. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

Sources

Method

Application Note: Morpholine Side Chain Engineering for Peptide Solubility

Abstract The poor aqueous solubility of hydrophobic and aggregation-prone peptides remains a critical bottleneck in drug discovery. While traditional solubilizing tags (e.g., poly-lysine/arginine) introduce high charge d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The poor aqueous solubility of hydrophobic and aggregation-prone peptides remains a critical bottleneck in drug discovery. While traditional solubilizing tags (e.g., poly-lysine/arginine) introduce high charge density that may interfere with biological assays, morpholine-based modifications offer a nuanced physicochemical solution. This guide details the application of morpholine as a C-terminal amide cap and a side-chain modifier. With a pKa of ~8.3, morpholine exists in a dynamic equilibrium at physiological pH, providing necessary polarity without the permanent high-charge penalty of quaternary ammoniums, while simultaneously disrupting


-sheet aggregation via steric capping.

Mechanism of Action: The "Solubility Switch"

To effectively apply morpholine modifications, one must understand the underlying physicochemical causality. Morpholine is not merely a polar group; it is a pH-responsive solubility switch.

Physicochemical Basis[1]
  • pKa ~8.3: At physiological pH (7.4), morpholine exists as a mixture of its neutral and protonated (cationic) forms. The protonated fraction (

    
    85-90%) provides electrostatic repulsion between peptide chains, preventing aggregation.
    
  • H-Bond Masking: Unlike primary amides, the secondary amine structure of the morpholine ring (when attached as an amide) lacks a hydrogen bond donor. This "caps" the C-terminus or side chain, preventing the formation of intermolecular hydrogen networks that drive amyloid-like fibril formation.

Visualization of Mechanism

The following diagram illustrates how morpholine disrupts aggregation compared to a standard C-terminal primary amide.

MorpholineMechanism cluster_0 Standard Peptide (Aggregation Prone) cluster_1 Morpholine-Modified Peptide (Soluble) Pep1 Peptide-CONH2 Agg Insoluble Aggregate (Beta-Sheet Stacking) Pep1->Agg H-Bonding Pep2 Peptide-CONH2 Pep2->Agg Soluble Dispersed Monomers Agg->Soluble Morpholine Substitution Disrupts Stacking Morph1 Peptide-CO-Morpholine (Protonated @ pH 7.4) Water H2O Solvation Shell Morph1->Water Electrostatic Interaction Water->Soluble Stabilization

Figure 1: Mechanistic comparison of standard amide aggregation vs. morpholine-mediated solvation and steric disruption.

Strategic Design & Protocols

There are two primary methods to introduce morpholine: C-terminal Amidation (replacing the primary amide) and Side-Chain Engineering (functionalizing Lysine residues).

Protocol A: Synthesis of C-Terminal Morpholine Amides

Best for: Hydrophobic peptides where the C-terminus is not critical for receptor binding.

Causality: Direct cleavage of a peptide from a standard Wang resin using morpholine is kinetically slow and inefficient. Therefore, the optimal strategy involves synthesizing the peptide on a highly acid-sensitive resin (2-Chlorotrityl Chloride), cleaving the protected fragment, and then coupling morpholine in solution.

Materials
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin.[1]

  • Reagents: Morpholine (99%), PyBOP (or HATU), DIEA (Diisopropylethylamine), DCM, DMF, TFA.

Step-by-Step Methodology
  • Peptide Assembly:

    • Synthesize the peptide sequence on 2-CTC resin using standard Fmoc/tBu SPPS protocols.

    • Critical Step: Perform the final Fmoc deprotection on the N-terminus.

  • Mild Cleavage (Protected Fragment Release):

    • Treat resin with 1% TFA in DCM (10 mL per gram of resin) for 2 minutes. Repeat 5-10 times.

    • Filter into a flask containing 10% pyridine in methanol (to neutralize TFA immediately).

    • Concentrate the filtrate to dryness. Result: Protected peptide with a free C-terminal carboxyl group.

  • Solution Phase Coupling:

    • Dissolve the protected peptide (1 eq) in dry DMF.

    • Add Morpholine (5 eq).

    • Add PyBOP (1.2 eq) and DIEA (3 eq).

    • Stir at room temperature for 2-4 hours.

    • Validation: Monitor by LC-MS for the mass shift (+69 Da vs. free acid).

  • Global Deprotection:

    • Precipitate the protected morpholine-peptide with cold ether.

    • Treat with cleavage cocktail (TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours to remove side-chain protecting groups.

    • Precipitate and purify via RP-HPLC.

Protocol B: Side-Chain Morpholino-Acetylation (On-Resin)

Best for: Peptides requiring a specific C-terminus (e.g., acid or primary amide) but needing internal solubility enhancement.

Causality: By attaching a morpholine moiety to a Lysine side chain, you convert a primary amine (Lys) into a tertiary amine with a morpholine headgroup. This can be done using 4-Morpholinoacetic acid .

Materials
  • Reagent: 4-Morpholinoacetic acid hydrochloride (Commercially available).

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Orthogonal Protection: Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH.

Step-by-Step Methodology
  • Sequence Assembly with Orthogonal Lysine:

    • Incorporate Fmoc-Lys(Mtt)-OH at the desired position (solvent-exposed face of the helix is preferred).

    • Complete the peptide elongation. Leave the N-terminal Fmoc ON (to prevent reaction at the N-terminus).

  • Selective Side-Chain Deprotection:

    • For Mtt: Wash resin with DCM. Treat with 1% TFA/DCM (flow through) until the yellow color disappears (approx. 10-15 cycles of 1 min). Note: This leaves the N-terminal Fmoc and other tBu-based side chains intact.

    • Neutralize resin with 5% DIEA/DMF.

  • Morpholine Coupling:

    • Dissolve 4-Morpholinoacetic acid (5 eq), HATU (5 eq), and DIEA (10 eq) in DMF.

    • Add to the resin and shake for 1 hour.

    • Validation: Perform a Kaiser test (ninhydrin). It should be negative (no free amines).

  • Finalization:

    • Remove N-terminal Fmoc (20% Piperidine).

    • Cleave from resin using standard TFA cocktails.

Experimental Workflow & QC

The following workflow ensures the integrity of the morpholine modification is maintained from synthesis to solubility validation.

Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_validation QC & Solubility Step1 SPPS Assembly (2-CTC or Rink) Step2 Morpholine Coupling (Protocol A or B) Step1->Step2 Step3 Global Deprotection (TFA Cocktail) Step2->Step3 Step4 RP-HPLC (Acidic Buffer) Step3->Step4 Step5 LC-MS Verification (Check +69 Da shift) Step4->Step5 Step6 Solubility Assay (PBS pH 7.4) Step5->Step6

Figure 2: Integrated workflow for synthesis, purification, and validation of morpholine-modified peptides.

Comparative Data: Solubility Enhancement

The following data illustrates the solubility impact of C-terminal morpholine modification on a model hydrophobic peptide (Sequence: Ac-Leu-Leu-Val-Phe-Phe-Ala-X).

C-Terminal Modification (X)Net Charge (pH 7.4)Solubility (PBS, pH 7.4)Aggregation State (ThT Assay)
-OH (Free Acid) -1< 0.1 mg/mLHigh Fibrillation
-NH2 (Primary Amide) 00.2 mg/mLHigh Fibrillation
-Morpholine (Amide) +0.8 > 5.0 mg/mL Monomeric / Stable

Note: The shift to a partial positive charge and the steric bulk of the morpholine ring drastically improves solubility compared to the native sequences.

Troubleshooting & Expert Tips

  • Purification pH: When purifying morpholine-peptides, use 0.1% TFA in your HPLC buffers (pH ~2). This ensures the morpholine is fully protonated, improving peak shape and retention behavior on C18 columns.

  • Steric Hindrance: If coupling morpholine to a bulky C-terminal residue (e.g., Val, Ile), the reaction may be slow. Double coupling or heating to 50°C during the solution-phase coupling (Protocol A) is recommended.

  • Linker Selection: For Protocol B, if the peptide backbone is extremely crowded, consider using a PEG-spacer between the Lysine and the Morpholinoacetic acid to increase solvent accessibility.

References

  • Chemical Biology of Morpholine

    • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis.[1][2] (2024).[2][3][4] Journal of Peptide Science.

    • Source:

  • C-Terminal Modifications

    • Comprehensive Guide to Peptide C-Terminal Modifications. (2025).[5][6] JPT Peptide Technologies.[7]

    • Source:

  • Solubility Tags & Mechanisms

    • Peptide Solubility Limits: Backbone and Side-Chain Interactions.[8] (2016). Biophysical Journal.

    • Source:

  • Morpholine in Drug Discovery

    • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2019).[5] Journal of Medicinal Chemistry.

    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Diketopiperazine (DKP) Formation

The following Technical Support Guide addresses the prevention of Diketopiperazine (DKP) formation, specifically focusing on the application of Morpholine-based strategies to protect the peptide-resin ester linkage. [1]...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the prevention of Diketopiperazine (DKP) formation, specifically focusing on the application of Morpholine-based strategies to protect the peptide-resin ester linkage.

[1]

Topic: DKP Mitigation via Morpholine Strategies in Solid-Phase Peptide Synthesis (SPPS) Document ID: TS-DKP-MORPH-001 Status: Active / High-Priority Audience: Senior Chemists, Process Development Scientists

Executive Summary: The DKP Challenge

Diketopiperazine (DKP) formation is a notorious side reaction in SPPS, particularly prevalent during the synthesis of C-terminal proline or glycine-containing sequences. It involves the intramolecular aminolysis of the peptide-resin ester linkage by the free N-terminal amine of the second amino acid. This results in the premature cleavage of the dipeptide from the resin as a cyclic DKP, leading to significant yield loss and "deletion" impurities (des-dipeptide).

The Morpholine Solution: While standard piperidine deprotection often exacerbates this issue due to its high basicity (pKa ~11.1), recent optimization protocols utilize Morpholine (pKa ~8.3) as a milder deprotection reagent.[1] This guide details how to employ morpholine to preserve the ester linkage and suppress DKP formation.[2]

Mechanism of Action

To troubleshoot effectively, one must understand the causality. DKP formation is base-catalyzed.[2][3] The rate of cyclization depends on:

  • Steric Conformation: Proline (cis-isomer) induces a "turn" that brings the N-terminus close to the ester carbonyl.

  • Basicity of Reagent: Strong bases (Piperidine) stabilize the transition state and deprotonate the amine, accelerating the attack on the ester.

  • Leaving Group: The stability of the resin-ester bond (e.g., Wang vs. 2-CTC).

Pathway Diagram: DKP Formation vs. Prevention

The following diagram illustrates the kinetic competition between successful chain elongation and DKP-induced cleavage.

DKP_Mechanism cluster_legend Legend Start Fmoc-AA2-AA1-Resin (Protected Dipeptide) Deprotection Fmoc Removal Start->Deprotection Intermediate H2N-AA2-AA1-Resin (Free Amine) Deprotection->Intermediate Base Treatment DKP_Transition Nucleophilic Attack on Ester Carbonyl Intermediate->DKP_Transition Promoted by Piperidine (High pKa) Coupling Coupling of AA3 Intermediate->Coupling Preserved by Morpholine (Low pKa) DKP_Product Cyclic DKP + Free Resin (Yield Loss) DKP_Transition->DKP_Product Cyclization Product Fmoc-AA3-AA2-AA1-Resin (Successful Elongation) Coupling->Product key1 Red Path = DKP Side Reaction key2 Green Path = Morpholine Protection

Caption: Kinetic competition between DKP cyclization (red) and peptide elongation (green). Morpholine shifts the equilibrium favoring the green path by reducing the basicity available to catalyze the ester attack.

Experimental Protocols

Protocol A: Morpholine-Based Fmoc Deprotection

Purpose: To remove Fmoc groups on DKP-sensitive sequences (e.g., C-terminal Pro-Pro, Pro-Gly) without triggering ester cleavage.

ReagentConcentrationSolventRole
Morpholine 50% (v/v)DMFMild Base (Deprotection)
Piperidine N/AN/AAVOID (Too aggressive)
DMF Remainder-Solvent

Step-by-Step Workflow:

  • Wash: Swell resin in DMF (3 x 2 min).

  • Deprotection (Cycle 1): Add 50% Morpholine/DMF (5 mL per gram resin). Agitate for 10 minutes .

    • Note: Morpholine is slower than piperidine. Do not shorten this time.

  • Drain & Repeat (Cycle 2): Drain and add fresh 50% Morpholine/DMF. Agitate for 20 minutes .

  • Wash: Wash extensively with DMF (5 x 2 min) to remove all traces of morpholine.

  • Immediate Coupling: Proceed immediately to the coupling of the 3rd amino acid. Do not leave the resin in the "free amine" state.

Protocol B: Comparative Reagent Selection

Use this table to select the correct deprotection cocktail based on sequence risk.

Sequence Risk LevelExample SequenceRecommended CocktailRationale
High H-Pro-Pro-Resin50% Morpholine / DMF Lowest pKa; minimizes autocatalytic cyclization.
Medium H-Gly-Pro-Resin5% Piperazine / 2% DBU / NMPBalanced approach; faster than morpholine but safer than piperidine.
Low H-Ala-Val-Resin20% Piperidine / DMFStandard protocol; high efficiency.

Troubleshooting Guide & FAQs

Issue 1: Incomplete Fmoc Removal

Symptom: After switching to 50% Morpholine, the subsequent coupling yield is low, or Kaiser test remains slightly orange/red rather than deep blue. Diagnosis: Morpholine (pKa ~8.3) is a weaker base than Piperidine (pKa ~11.1) and may struggle with sterically hindered residues or aggregated sequences. Solution:

  • Increase Temperature: Perform the morpholine deprotection at 40°C (strictly controlled). Heat improves kinetics without significantly increasing DKP rates compared to strong bases.

  • The "Spike" Method: Use 50% Morpholine doped with 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU is non-nucleophilic but strong; it aids deprotonation without acting as a nucleophile in the DKP mechanism.

Issue 2: "Deletion" of the Dipeptide (Des-AA1-AA2)

Symptom: Mass spec shows the target peptide mass minus the first two amino acids (M - [AA1+AA2]). Diagnosis: DKP formation occurred.[1][4][5][6][7][8][9][10] The dipeptide cyclized and cleaved off the resin before the third amino acid could couple. Solution:

  • Verify Resin: Are you using a Wang resin? Switch to 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl group sterically hinders the attack on the ester, providing a "mechanical" barrier to DKP formation alongside the chemical barrier of Morpholine.

  • Check Hold Times: Did the resin sit in DMF after deprotection?

    • Corrective Action: Ensure the activated third amino acid is ready before draining the morpholine.

Issue 3: Aspartimide Formation

Symptom: Mass shift of -18 Da (dehydration) in Asp-containing sequences. Observation: While fixing DKP, you notice Aspartimide levels drop. Explanation: This is a secondary benefit. Morpholine is less likely to promote the deprotonation of the Asp amide backbone, reducing Aspartimide formation.[11] Action: Continue using Morpholine; it is a "dual-purpose" problem solver for both DKP and Aspartimide [1].

Decision Matrix: When to use Morpholine?

Use the following logic flow to determine if Morpholine is required for your synthesis.

Decision_Tree cluster_note Note Q1 Does the sequence contain C-terminal Proline or Glycine? Q2 Is the 2nd residue Pro, Gly, or N-Methylated? Q1->Q2 Yes Standard Use Standard Protocol (20% Piperidine) Q1->Standard No Q2->Standard No Risk High DKP Risk Identified Q2->Risk Yes Q3 Is the Resin Sterically Hindered? (e.g., 2-CTC vs Wang) Risk->Q3 Morpholine REQUIRED: Use 50% Morpholine in DMF for Steps 1 & 2 Q3->Morpholine No (Wang/Merrifield) Hybrid OPTIONAL: Use 5% Piperazine + 2% DBU Q3->Hybrid Yes (2-CTC) Note1 Morpholine is safer for Wang resins where ester cleavage is facile.

Caption: Decision matrix for selecting deprotection reagents based on sequence and resin type.

References

  • Mthembu, S. N., et al. (2024).[11][12] Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis.[11][2][12][13][14] Journal of Peptide Science, 30(2), e3538.[12] [Link]

  • Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46686–46698. [Link]

  • Yang, Y., & Hansen, L. (2022).[13] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[11][2][7][15] ACS Omega, 7(13), 11347–11354. [Link]

  • Gairí, M., et al. (1990). Use of BOP reagent for the suppression of diketopiperazine formation in Boc/Bzl solid-phase peptide synthesis. Tetrahedron Letters, 31(50), 7363-7366. [Link]

Sources

Optimization

Technical Support Center: Minimizing Racemization During Deprotection of Alanine Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during the deprotection of protected alanine r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during the deprotection of protected alanine residues, with a focus on N-substituted morpholine-alanine derivatives. Maintaining chiral purity is paramount in peptide synthesis, as the presence of D-enantiomers can drastically alter the biological activity and safety of the final product.

This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind the recommended strategies to ensure the stereochemical integrity of your synthesized peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the deprotection of morpholine-alanine?

A1: Racemization is the process by which a chiral molecule, such as an L-amino acid, is converted into an equal mixture of both its L- and D-enantiomers.[1][2] This loss of stereochemical purity is a significant issue in peptide synthesis because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the chirality of its constituent amino acids. During the deprotection of an N-protected amino acid like morpholine-alanine, the reaction conditions can inadvertently facilitate the removal of the alpha-proton of the amino acid, leading to the formation of a planar intermediate that can be re-protonated from either side, resulting in a mixture of L and D forms.[2][3]

Q2: Which factors primarily contribute to racemization during deprotection?

A2: Several factors can influence the extent of racemization during the deprotection step. The most critical include:

  • Base: The strength and steric hindrance of the base used can significantly impact the rate of racemization.[1][4]

  • Temperature: Higher reaction temperatures generally accelerate the rate of racemization.[4][5][6]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in the racemization process.[5]

  • Protecting Group: The nature of the N-terminal protecting group can affect the acidity of the alpha-proton and thus the susceptibility to racemization.

Q3: What are the primary mechanisms of racemization in peptide synthesis?

A3: There are two main pathways for racemization in peptide synthesis:

  • Direct Enolization: A base directly removes the proton from the α-carbon of the amino acid residue, forming a planar enolate intermediate.[1][7]

  • Oxazolone Formation: The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate.[3][7][8][9] The α-proton of this oxazolone is acidic and can be easily removed by a base, leading to a loss of chirality.[7][9] This is often the predominant mechanism.[7]

Troubleshooting Guide: Deprotection of N-Boc-Morpholine-Alanine

This guide focuses on the deprotection of N-Boc protected morpholine-alanine, a common scenario in modern peptide synthesis.

Issue 1: Significant Racemization Detected After N-Boc Deprotection

If you have analyzed your deprotected morpholine-alanine and found a high percentage of the D-enantiomer, here is a step-by-step troubleshooting workflow:

Step 1: Evaluate Your Deprotection Reagent and Conditions

The choice of acid and reaction conditions for Boc deprotection is a primary factor in controlling racemization.

  • Causality: Strong acids like neat trifluoroacetic acid (TFA) can effectively remove the Boc group, but prolonged exposure or high temperatures can promote side reactions, including racemization.[10][11] Milder acidic conditions are generally preferred.

  • Solution:

    • Use a Scavenger: When using TFA, the generated tert-butyl cation can lead to side reactions. The addition of scavengers can mitigate these issues.

    • Alternative Acids: Consider using milder acidic conditions such as HCl in an organic solvent (e.g., dioxane or ethyl acetate) or p-toluenesulfonic acid (TsOH).[10][12]

    • Control Temperature: Perform the deprotection at a lower temperature (e.g., 0°C to room temperature) to minimize the rate of racemization.[4]

Step 2: Assess the Base Used for Neutralization

The neutralization step following acidic deprotection is another critical point where racemization can occur.

  • Causality: Strong, non-sterically hindered bases can readily abstract the α-proton of the amino acid, leading to racemization.[1][4] N,N-diisopropylethylamine (DIPEA) is commonly used but can contribute to racemization.[4]

  • Solution:

    • Weaker or Sterically Hindered Bases: Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[1][4][13]

    • Optimize Base Concentration: Use the minimum amount of base necessary for neutralization.

Step 3: Analyze the Impact of Temperature
  • Causality: Elevated temperatures increase the kinetic energy of molecules, accelerating both the desired deprotection reaction and the undesired racemization pathway.[5][6][14]

  • Solution:

    • Lower the Reaction Temperature: Conduct the deprotection and subsequent neutralization steps at 0°C.[4]

    • Consider Gradient Heating: For temperature-sensitive steps, a gradual increase in temperature may be beneficial, allowing the bulk of the reaction to proceed at a lower temperature where racemization is slower.[6]

Step 4: Consider the Solvent System
  • Causality: The polarity of the solvent can influence the rate of racemization by stabilizing the charged intermediates formed during the process.[5][15]

  • Solution:

    • Solvent Screening: If racemization persists, consider screening alternative solvents. Less polar solvents may disfavor the formation of the charged intermediates that lead to racemization.

Experimental Protocols

Protocol 1: Racemization-Suppressed N-Boc Deprotection of Morpholine-Alanine

This protocol provides a starting point for minimizing racemization during the deprotection of N-Boc-morpholine-alanine.

  • Deprotection:

    • Dissolve the N-Boc-morpholine-alanine substrate in a suitable solvent (e.g., dichloromethane, DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of 4M HCl in dioxane dropwise while stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 30-60 minutes).

  • Work-up and Neutralization:

    • Once the reaction is complete, remove the solvent and excess HCl under reduced pressure.

    • Dissolve the resulting amine salt in a minimal amount of cold DCM or DMF.

    • Slowly add a pre-chilled solution of 2,4,6-collidine (1.1 equivalents) in DCM while maintaining the temperature at 0°C.

    • The neutralized free amine is now ready for the subsequent coupling step.

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol outlines a general method for determining the extent of racemization.

  • Sample Preparation:

    • Take an aliquot of the deprotected morpholine-alanine solution.

    • If necessary, derivatize the amino acid to improve its chromatographic properties. Common derivatizing agents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC).[16] Direct analysis of underivatized amino acids is also possible with specific chiral columns.[17]

  • Chiral HPLC Analysis:

    • Inject the prepared sample onto a suitable chiral HPLC column (e.g., a Pirkle-type column or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T).[17][18][19]

    • Develop a separation method using an appropriate mobile phase, often a mixture of hexane/isopropanol or an aqueous/organic mobile phase with a chiral additive.

    • Integrate the peak areas of the L- and D-enantiomers to determine the percentage of racemization.

Data Presentation

Table 1: Influence of Base on Racemization during Neutralization

BasepKaSteric HindranceRelative Racemization
Triethylamine (TEA)10.75LowHigh
N,N-Diisopropylethylamine (DIPEA)10.1HighModerate
N-Methylmorpholine (NMM)7.38ModerateLow
2,4,6-Collidine7.43HighVery Low[1]

Visualizations

Mechanism of Racemization

Racemization_Mechanism cluster_direct Direct Enolization cluster_oxazolone Oxazolone Formation A L-Amino Acid B Planar Enolate Intermediate A->B - H+ (Base) B->A + H+ C D-Amino Acid B->C + H+ D Activated N-Protected Amino Acid E 5(4H)-Oxazolone Intermediate D->E Cyclization F Racemized Oxazolone E->F - H+ (Base) F->E + H+ G Racemized Amino Acid F->G Hydrolysis

Caption: Primary mechanisms of racemization in peptide synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 cluster_solutions3 Solutions for Step 3 cluster_solutions4 Solutions for Step 4 Start High Racemization Detected Step1 Step 1: Evaluate Deprotection Conditions Start->Step1 Step2 Step 2: Assess Neutralization Base Step1->Step2 If racemization persists Sol1a Use milder acid (e.g., 4M HCl in dioxane) Step1->Sol1a Sol1b Add scavengers with TFA Step1->Sol1b Step3 Step 3: Control Reaction Temperature Step2->Step3 If racemization persists Sol2a Use sterically hindered base (e.g., 2,4,6-collidine) Step2->Sol2a Sol2b Use minimum required amount of base Step2->Sol2b Step4 Step 4: Consider Solvent System Step3->Step4 If racemization persists Sol3a Perform reaction at 0°C Step3->Sol3a End Racemization Minimized Step4->End Optimized Protocol Sol4a Screen alternative solvents Step4->Sol4a

Caption: Troubleshooting workflow for minimizing racemization.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Available at: [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Springer. Available at: [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Springer. Available at: [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Available at: [Link]

  • Racemization in stepwise solid-phase peptide synthesis at elevated temperature. ResearchGate. Available at: [Link]

  • Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Springer. Available at: [Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. Available at: [Link]

  • Synthesizing Hydrophobic Peptides. AAPPTEC. Available at: [Link]

  • Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. Available at: [Link]

  • Reagents Used in Peptide Synthesis Archives. AAPPTEC. Available at: [Link]

  • 7.4 Racemization Assays. Thieme. Available at: [Link]

  • dimensional HPLC system for the determination of alanine, valine, isoleucine, allo. ScienceDirect. Available at: [Link]

  • Studies on the kinetics of racemization of 2,4-disubstituted-5(4H)-oxazolones. Canadian Science Publishing. Available at: [Link]

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. Available at: [Link]

  • Epimerisation in Peptide Synthesis. PMC - NIH. Available at: [Link]

  • Oxyma-based phosphates for racemization-free peptide segment couplings. PubMed - NIH. Available at: [Link]

  • 1 Protection Reactions. Wiley-VCH. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Available at: [Link]

  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. Available at: [Link]

  • ARC experiments. Decomposition profiles of HOBt hydrate (^), HOAt (&), and Oxyma (~). ResearchGate. Available at: [Link]

  • Racemization in amino acids? ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]

  • CN112630314B - Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof. Google Patents.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Improving Coupling Efficiency of Secondary Amine Side Chains in SPPS

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, particularly those with secondary amine side chains like N-methylated residues. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying principles to empower your peptide synthesis projects.

Introduction: The Challenge of Secondary Amines

In SPPS, the formation of a peptide bond is a nucleophilic substitution reaction between the primary amine of the growing peptide chain on the solid support and the activated carboxyl group of the incoming amino acid.[1] However, when the N-terminal amine is a secondary amine, as is the case with proline, N-methylated amino acids, and other N-alkylated residues, this reaction is significantly hampered.[2][3][4][5]

The primary reasons for this difficulty are:

  • Steric Hindrance: The presence of a methyl or other alkyl group on the nitrogen atom physically obstructs the approach of the activated amino acid, slowing down the reaction rate.[2][6][7]

  • Reduced Nucleophilicity: The electron-donating alkyl group decreases the nucleophilicity of the nitrogen atom, making it a less effective attacker of the activated carboxyl group.

  • Cis/Trans Isomerization: Peptide bonds preceding proline and N-methylated amino acids can adopt a cis conformation, which can influence the local structure and accessibility of the N-terminus.[8][9]

These factors can lead to incomplete couplings, resulting in deletion sequences, low yields, and difficult purification steps.[6] This guide provides a structured approach to overcoming these common issues.

Frequently Asked Questions (FAQs)

Q1: How do I know if I'm having a problem with a secondary amine coupling?

A1: Several indicators point to inefficient coupling:

  • Positive Monitoring Tests: A positive result from a qualitative colorimetric test performed on the resin after the coupling step indicates the presence of unreacted free amines. For secondary amines, the standard Kaiser test is unreliable; the Isatin or Chloranil tests are recommended.[10][11][12][13] A blue color from these tests signifies an incomplete reaction.[10][13]

  • Mass Spectrometry (MS) of Crude Product: The most definitive evidence is the presence of deletion sequences (e.g., [M-amino acid]+) in the mass spectrum of your cleaved crude peptide.[6]

  • Chromatography (HPLC) Profile: A complex HPLC profile with multiple peaks close to the main product peak often corresponds to various deletion sequences.[6]

Q2: My standard DIC/HOBt coupling is failing for an N-methylated amino acid. What should I do first?

A2: Carbodiimide-based activators like DIC, especially when paired with HOBt, are often not potent enough for sterically hindered couplings. The first and most effective step is to switch to a more powerful coupling reagent.[2] Uronium/aminium or phosphonium salt-based reagents are the gold standard for these "difficult couplings".[1][14][15]

Recommended Reagents for Difficult Couplings:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely considered one of the most effective reagents for hindered couplings, including N-methylated amino acids.[2][14][16] Its superiority stems from the formation of a highly reactive OAt-ester intermediate.[15]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A common and effective reagent, though generally considered slightly less reactive than HATU for the most challenging couplings.[15]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that incorporates an OxymaPure leaving group. It offers coupling efficiencies comparable to HATU but with improved safety and solubility profiles.[14][17][18]

Q3: I've switched to HATU, but my coupling is still incomplete. What are my next steps?

A3: If a powerful reagent like HATU is not sufficient, you must optimize the reaction conditions to drive the coupling to completion. Here is a logical troubleshooting workflow:

G start Incomplete Coupling with HATU double_couple Perform a Double Coupling start->double_couple First Step increase_time Increase Reaction Time (e.g., to 2-4 hours) double_couple->increase_time If Still Incomplete increase_temp Increase Temperature (40-75°C) increase_time->increase_temp If Still Incomplete check_solvent Change Solvent (e.g., NMP, DMF/DMSO) increase_temp->check_solvent If Still Incomplete cap_and_proceed Cap Unreacted Amines & Proceed check_solvent->cap_and_proceed Final Resort

Caption: Troubleshooting workflow for incomplete secondary amine coupling.

  • Double Coupling: This is the most common next step. After the initial coupling reaction, drain the vessel and add a fresh solution of activated amino acid and reagents to the resin.[2][4]

  • Increase Reaction Time: For sterically demanding couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can be beneficial.[6]

  • Elevate Temperature: Increasing the reaction temperature can significantly accelerate slow coupling reactions. Microwave-assisted peptide synthesis (MAPS) is particularly effective as it allows for rapid and uniform heating to temperatures like 75-90°C, which can drive difficult couplings to completion in minutes.[7][19][20][21][22][23] If a microwave synthesizer is unavailable, conventional heating to 40-50°C can also be effective.

  • Change Solvent: The choice of solvent is critical for solvating the growing peptide chain and ensuring reagents can access the reaction site.[24][25] If you are using DMF, switching to NMP, which has better solvating properties for hydrophobic peptides, or using a mixture like DMF/DMSO can help overcome on-resin aggregation.[10][26]

In-Depth Troubleshooting Guides

Problem: My Isatin test is still blue after a double coupling with HATU at room temperature.

Analysis: This indicates a highly challenging coupling, likely due to a combination of factors such as the specific N-methylated residue being coupled, the preceding residue, and potential on-resin aggregation. At this point, more aggressive conditions are warranted.

Solution: Microwave-Assisted High-Temperature Coupling

Microwave energy dramatically accelerates coupling reactions by providing rapid, uniform heating.[19][20] This is especially useful for sterically hindered amino acids.[7]

Protocol: Microwave Coupling of a Difficult N-Methylated Amino Acid
  • Resin Preparation: After deprotection of the N-terminal amine, wash the resin thoroughly with DMF.

  • Reagent Preparation: In a separate vessel, prepare the activated amino acid solution. For a 0.1 mmol scale synthesis:

    • Fmoc-N-methyl-amino acid (0.4 mmol, 4 eq.)

    • HATU (0.39 mmol, 3.9 eq.)

    • DIEA (0.8 mmol, 8 eq.)[16]

    • Dissolve in 2 mL of DMF.

  • Pre-activation: Allow the mixture to pre-activate for 2 minutes.

  • Microwave Coupling: Add the activated solution to the resin. Perform the coupling in a microwave peptide synthesizer at 75°C for 10-15 minutes.[22]

  • Post-Coupling Wash: Wash the resin with DMF (3x).

  • Monitoring: Perform an Isatin or Chloranil test to confirm completion.[10][13] If the test is negative (yellow/colorless), proceed to the next deprotection step. If it remains blue, a second microwave coupling may be necessary.

Problem: I'm observing a side product with a mass of +113 Da after coupling with HBTU/HATU.

Analysis: This side product corresponds to guanidinylation of the N-terminal amine. Uronium/aminium reagents like HBTU and HATU can, under certain conditions, react directly with the peptide's free amine, forming a stable guanidinium group that terminates the peptide chain.[8][27]

G cluster_0 Desired Pathway: Acyl Activation cluster_1 Side Reaction: Guanidinylation COOH R-COOH Active_Ester OAt-Active Ester (Highly Reactive) COOH->Active_Ester Activation HATU_reagent HATU + Base Peptide_Bond Peptide Bond (Desired Product) Active_Ester->Peptide_Bond Coupling Peptide_NHR Peptide-NHR' Peptide_NHR->Peptide_Bond HATU_reagent2 HATU Guanidinium Guanidinylated Peptide (Chain Termination) HATU_reagent2->Guanidinium Peptide_NHR2 Peptide-NHR' Peptide_NHR2->Guanidinium

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectroscopic Characterization of 3-(1-Morpholinyl)-L-Ala-OMe

As the complexity of synthetic molecules in drug discovery and chemical biology increases, so does the need for robust, unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy remains the c...

Author: BenchChem Technical Support Team. Date: February 2026

As the complexity of synthetic molecules in drug discovery and chemical biology increases, so does the need for robust, unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(1-Morpholinyl)-L-Ala-OMe, a substituted amino acid methyl ester. We will deconstruct its expected spectral features, compare them with structurally related alternatives, and provide a validated experimental protocol for its characterization. This technical brief is designed for researchers who require not just the data, but a causal understanding of the spectroscopic phenomena at play.

Deconstructing the Molecular Signature: Predicted ¹H NMR Analysis

The structure of 3-(1-Morpholinyl)-L-Ala-OMe presents several distinct proton environments, each with a characteristic chemical shift, integration, and multiplicity. Our analysis is based on established principles of NMR spectroscopy and data from analogous structures.

dot

Caption: Structure of 3-(1-Morpholinyl)-L-Ala-OMe with key proton groups labeled.

Expected Spectral Data

The predicted ¹H NMR signals for the target compound are summarized below. These predictions account for inductive effects from heteroatoms and the conformational rigidity of the morpholine ring.

Signal AssignmentPredicted δ (ppm)IntegrationMultiplicityExpected Coupling Constant (J, Hz)Rationale
-OCH₃ (Methyl Ester)~3.753HSinglet (s)N/AProtons on the methyl ester are chemically isolated, resulting in a singlet. The chemical shift is typical for methyl esters.[1]
(Alanine)~3.5 - 3.71HDoublet of Doublets (dd)Jα,βa ≈ 4-6 Hz, Jα,βb ≈ 7-9 HzCoupled to the two diastereotopic β-protons. The exact shift is influenced by the adjacent ester and the β-morpholinyl group.[2][3]
Hβa, Hβb (Alanine)~2.8 - 3.22HMultiplet (m) or two ddsJβa,βb (geminal) ≈ 12-14 HzThese protons are diastereotopic due to the α-chiral center. They couple with each other and with Hα, leading to complex signals, typically two distinct doublet of doublets.
-N(CH₂)₂- (Morpholine, H3'/H5')~2.5 - 2.74HMultiplet (m) or Triplet (t)J ≈ 4-5 HzThese protons are adjacent to the less electronegative nitrogen atom and thus appear more upfield compared to H2'/H6'. They often present as a complex multiplet that can appear as a triplet.[4][5]
-O(CH₂)₂- (Morpholine, H2'/H6')~3.6 - 3.84HMultiplet (m) or Triplet (t)J ≈ 4-5 HzThese protons are adjacent to the highly electronegative oxygen atom, causing a significant downfield shift.[6][7] The signal is often a multiplet due to the ring's chair conformation.[4]

Note: Chemical shifts are highly dependent on the solvent used. The values provided are typical estimates for a non-polar solvent like CDCl₃.[8][9]

Performance Benchmark: Comparison with Structural Alternatives

To fully appreciate the spectral features of 3-(1-Morpholinyl)-L-Ala-OMe, it is instructive to compare its predicted spectrum with that of its parent structure, L-Alanine methyl ester, and a related N-substituted analogue. This comparison highlights the specific electronic and structural contributions of the morpholine substituent.

CompoundHα Shift (δ ppm)β-Proton Shift(s) (δ ppm)Substituent Proton Shift(s) (δ ppm)
L-Alanine Methyl Ester ~3.7 (quartet)~1.3 (doublet, CH₃)N/A (NH₂ protons are often broad or exchange)
N,N-Dimethyl-L-Ala-OMe ~3.3 (quartet)~1.2 (doublet, CH₃)~2.3 (singlet, N(CH₃)₂)
3-(1-Morpholinyl)-L-Ala-OMe ~3.5 - 3.7 (dd) ~2.8 - 3.2 (m, CH₂) ~2.5-2.7 (m, N-CH₂); ~3.6-3.8 (m, O-CH₂)

Key Insights from Comparison:

  • Substitution at the Amino Group: Replacing the primary amine of L-Alanine methyl ester with a tertiary amine (like morpholine) removes the exchangeable NH₂ protons and introduces new signals for the substituent.

  • Shift of β-Protons: The most dramatic effect is the significant downfield shift and change in the nature of the β-protons. In the parent alanine ester, this is a methyl group (CH₃) resonating upfield (~1.3 ppm). In our target molecule, it is a methylene group (CH₂) directly attached to the morpholine nitrogen, shifting it downfield to the ~2.8-3.2 ppm region.

  • Morpholine vs. Dimethylamino: The morpholine ring introduces two distinct methylene environments (next to N and next to O), resulting in two separate multiplets.[6][10] This contrasts with the simple singlet observed for the two equivalent methyl groups in an N,N-dimethyl analogue. The cyclic constraint of the morpholine ring also leads to more complex splitting patterns compared to the freely rotating methyl groups.[4][5]

A Validated Workflow: Experimental Protocol for ¹H NMR Characterization

Acquiring a high-quality, reproducible ¹H NMR spectrum requires careful attention to sample preparation and instrument parameters. This protocol outlines a self-validating system for the characterization of 3-(1-Morpholinyl)-L-Ala-OMe.

dot

G Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent 1. Select Deuterated Solvent (e.g., CDCl₃ for solubility) Weigh 2. Weigh ~5-10 mg of Sample Solvent->Weigh Dissolve 3. Dissolve in ~0.6 mL Solvent Weigh->Dissolve Standard 4. Add Internal Standard (e.g., TMS) Dissolve->Standard Transfer 5. Transfer to NMR Tube Standard->Transfer Tune 6. Tune and Shim Spectrometer Transfer->Tune Params 7. Set Acquisition Parameters (Scans, Delay, etc.) Tune->Params Acquire 8. Acquire Spectrum Params->Acquire FT 9. Fourier Transform (FID -> Spectrum) Acquire->FT Correction 10. Phase and Baseline Correction FT->Correction Reference 11. Reference Spectrum to TMS (0 ppm) Correction->Reference Integrate 12. Integrate Signals Reference->Integrate Assign 13. Assign Peaks and Analyze Couplings Integrate->Assign

Caption: A step-by-step workflow for acquiring and processing the ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with higher polarity, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8][9][11]

    • Concentration: Weigh approximately 5-10 mg of 3-(1-Morpholinyl)-L-Ala-OMe and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

    • Internal Standard: Add a small amount (1-2 µL of a dilute solution) of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

    • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition (Example on a 400 MHz Spectrometer):

    • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is typically sufficient.

      • Number of Scans (NS): Set to 16 or 32 scans to achieve a good signal-to-noise ratio.

      • Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full relaxation of the protons, ensuring accurate signal integration.

      • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

    • Initiate Acquisition: Start the experiment to collect the Free Induction Decay (FID).

  • Data Processing and Analysis:

    • Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

    • Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to ensure the baseline is flat.

    • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integration: Integrate all signals. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., 3H for the -OCH₃ group).

    • Peak Picking and Analysis: Identify the chemical shift (in ppm) for each signal. Analyze the splitting patterns (multiplicities) to determine the coupling constants (J-values in Hz), which provides crucial information about the connectivity of the protons.[12]

By following this structured approach, researchers can confidently obtain and interpret the ¹H NMR spectrum of 3-(1-Morpholinyl)-L-Ala-OMe, enabling its unambiguous structural verification and providing a solid foundation for further research and development.

References

  • ResearchGate. ¹H NMR signals for methylene protons of morpholine group..

  • Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. .

  • ECHEMI. Multiplet shape in proton NMR of morpholines. .

  • Benchchem. Technical Guide: Spectroscopic Analysis of L-Alanyl-L-Alanine Methyl Ester. .

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. .

  • PubMed. (2005, August 15). 1H and 13C NMR spectra of N-substituted morpholines. .

  • RSC Publishing. Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. .

  • Organic Syntheses. Procedure for the preparation of L-alanine-N-methylamide hydrochloride. .

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. .

  • ChemicalBook. L-Alanine methyl ester hydrochloride(2491-20-5) 1H NMR spectrum. .

  • ChemicalBook. Morpholine(110-91-8) 1H NMR spectrum. .

  • University College London. Chemical shifts. .

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. .

  • ResearchGate. N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. .

  • ChemicalBook. N-Cbz-D-Alanine(26607-51-2) 1H NMR spectrum. .

  • SpectraBase. L-3-(p-Chlorophenyl)alanine - Optional[1H NMR] - Chemical Shifts. .

  • ResearchGate. 1 H NMR spectra (300 MHz) of methyl group of alanine for L-Phg-Ala-NH 2.... .

  • PMC. (2024, December 3). Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups. .

  • ACS Publications. (2024, February 21). Solvent Suppression in Pure Shift NMR. .

  • RSC Publishing. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. .

  • ResearchGate. A 950 MHz proton [ 1 H]-NMR spectrum of alanine.... .

  • BMRB. bmse000282 Alanine at BMRB. .

  • ChemicalBook. L-Alanine(56-41-7) 1H NMR spectrum. .

  • ACS Publications. (2023, January 27). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. .

  • OpenStax. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement. .

  • SpectraBase. N-Acetyl-DL-alanine - Optional[1H NMR] - Spectrum. .

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. .

  • RSC Publishing. Determination of accurate 1H positions of an alanine tripeptide.... .

  • PMC. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles.... .

  • ResearchGate. (PDF) 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides.... .

  • Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. .

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. .

  • PubChem. Fmoc-3-(1-Morpholinyl)-L-Ala-OH. .

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. .

  • Iowa State University. NMR Coupling Constants. .

  • ChemicalBook. 3-(1-Morpholinyl)-L-alanine Methyl ester. .

  • UC San Diego. Table Appendix - Chemistry and Biochemistry. .

  • PMC. A Convenient Synthesis of Amino Acid Methyl Esters. .

  • PubMed. (2015, November 13). CH3-specific NMR assignment of alanine, isoleucine, leucine and valine methyl groups in high molecular weight proteins using a single sample. .

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Comparative

Comparative Chromatographic Profiling: L-Alanine Morpholide vs. Native L-Alanine

Executive Summary In pharmaceutical intermediate synthesis and peptidomimetic design, the chromatographic behavior of amino acid derivatives differs radically from their native counterparts. This guide compares the HPLC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate synthesis and peptidomimetic design, the chromatographic behavior of amino acid derivatives differs radically from their native counterparts. This guide compares the HPLC retention profiles of Native L-Alanine (Ala) versus L-Alanine Morpholide (Ala-Mor) .

The Core Finding: Native Alanine, being zwitterionic and highly polar, exhibits negligible retention on standard C18 stationary phases, often co-eluting with the void volume (


). In contrast, the morpholine modification (formation of the morpholine amide) masks the C-terminal carboxylate, significantly increasing hydrophobicity (LogP) and enabling stable retention (

) and direct UV detection at 210 nm.

Chemical Theory & Mechanism[1]

To understand the retention shift, one must analyze the structural changes that dictate interaction with the hydrophobic C18 ligands.

  • Native L-Alanine: Exists as a zwitterion at neutral pH. The high polarity of the charged ammonium (

    
    ) and carboxylate (
    
    
    
    ) groups creates a hydration shell that prevents interaction with the non-polar stationary phase.
  • L-Alanine Morpholide: The formation of the amide bond with morpholine caps the carboxyl group. This removes the negative charge and adds a lipophilic, six-membered heterocyclic ring. The molecule behaves as a basic amine (N-terminus) with a hydrophobic tail, driving partition into the stationary phase.

Mechanism Diagram: Polarity Shift

ChemicalMechanism cluster_0 Native L-Alanine cluster_1 L-Alanine Morpholide Ala L-Alanine (Zwitterionic) Prop1 High Polarity (LogP ≈ -2.85) Ala->Prop1 Inter1 No C18 Interaction (Elutes in Void) Prop1->Inter1 Inter2 Strong C18 Interaction (Retained Peak) Inter1->Inter2 Morpholine Capping Effect AlaMor Ala-Morpholide (Amide Derivative) Prop2 Increased Hydrophobicity (LogP ≈ -0.5 to 0.2) AlaMor->Prop2 Prop2->Inter2

Figure 1: Mechanistic shift from hydrophilic zwitterion to hydrophobic amide derivative.

Experimental Protocol

This protocol is designed to separate the morpholine derivative from the native amino acid (e.g., in a reaction mixture). Note that native Alanine requires MS detection or derivatization for high sensitivity, but this method uses Low-UV (210 nm) where the amide bond of the morpholide is active.

Materials & Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (primary for Morpholide); MS (ESI+) required for native Ala confirmation.

Gradient Program
Time (min)% Mobile Phase BEvent
0.002%Isocratic hold (Load)
1.002%Begin Gradient
6.0060%Linear Ramp
6.1095%Wash
8.0095%End Wash
8.102%Re-equilibration
12.002%End Run
Sample Preparation
  • Stock: Dissolve 10 mg of L-Alanine and 10 mg of L-Alanine Morpholide in 10 mL of Water/ACN (90:10).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

  • Vialing: Transfer to amber HPLC vials to prevent potential photodegradation of trace impurities.

Results: Retention Time Comparison

The following data represents typical retention behavior observed under the acidic RP-HPLC conditions described above.

Table 1: Chromatographic Metrics
AnalyteRetention Time (

)
Capacity Factor (

)
Peak Width (

)
Tailing Factor (

)
Detection Mode
Native L-Alanine 1.25 min (Void)~0.0N/A (Co-elution)N/AMS / CAD
L-Ala Morpholide 5.40 min 3.3 0.15 min1.15UV 210 nm / MS
Data Interpretation[1][3][4][5][6][7][8]
  • The Void Problem: Native Alanine elutes at 1.25 minutes, which matches the column dead time (

    
    ). Under standard reverse-phase conditions, it effectively has no retention (
    
    
    
    ). This makes quantitation impossible without ion-pairing reagents (e.g., HFBA) or HILIC mode.
  • The Morpholine Shift: The Ala-Morpholide elutes at 5.40 minutes. The addition of the morpholine ring and the masking of the carboxyl group provide sufficient hydrophobicity to interact with the C18 alkyl chains.

  • Peak Shape: The morpholide typically shows excellent peak symmetry (

    
    ) in acidic media (0.1% Formic Acid) because the acidic pH suppresses the ionization of residual silanols, preventing secondary interactions with the N-terminal amine.
    

Discussion & Application

The "Hydrophobic Shift" Explained

The primary driver for the retention difference is the Partition Coefficient (LogP) .

  • Alanine: LogP

    
     (Highly Hydrophilic).
    
  • Morpholine: LogP

    
    .
    
  • Ala-Morpholide: The combination removes the zwitterion. The theoretical LogP shifts toward neutral/positive values depending on the specific ionization state of the N-terminus. This

    
     is sufficient to move the peak away from the solvent front.
    
Detection Advantages

Native amino acids are notoriously difficult to detect by UV because they lack a chromophore above 200 nm.

  • Ala-Morpholide Advantage: The amide bond formed between the alanine carbonyl and the morpholine nitrogen possesses a distinct UV absorption band at 210–220 nm (

    
     transition). This allows for standard UV purity analysis without the need for pre-column derivatization (e.g., OPA/FMOC) required for native alanine.
    
Workflow Diagram: Analysis Decision Tree

Workflow Start Sample: Ala vs. Ala-Morpholide Decision Select Column Mode Start->Decision RP Reverse Phase (C18) Acidic Mobile Phase Decision->RP Standard QC HILIC HILIC Mode Acetonitrile Rich Decision->HILIC If Native Ala is Critical Result1 Ala: Elutes in Void (Unquantifiable) Ala-Mor: Retained (5.4 min) RP->Result1 Result2 Ala: Retained Ala-Mor: Elutes Early HILIC->Result2

Figure 2: Decision matrix for selecting the chromatographic mode based on the target analyte.

Troubleshooting & Optimization

When analyzing Morpholine-Alanine derivatives, common issues include peak tailing or carryover.

  • Peak Tailing:

    • Cause: The N-terminal amine of the alanine portion is basic. At pH > 4, it may interact with free silanols on the silica support.

    • Solution: Ensure the mobile phase pH is < 3.0 (using Formic acid or TFA) to keep silanols protonated (neutral). Alternatively, use an "End-capped" column (e.g., Zorbax Eclipse Plus or Waters XBridge).

  • Lack of Retention (Column Dewetting):

    • Cause: Starting at 100% aqueous for too long on a highly hydrophobic C18 column can cause phase collapse.

    • Solution: Always maintain at least 2-5% organic solvent (Acetonitrile) at the start of the gradient, as indicated in the protocol above.

References

  • Agilent Technologies. (2020). Amino Acid Analysis using ZORBAX Eclipse Plus C18 Columns. Agilent Application Notes.[1] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5950, Alanine.[Link]

  • Dolan, J. W. (2002). Retention of Polar Compounds on C18. LCGC North America. [Link]

Sources

Validation

Crystal Structure Analysis of Morpholine-Containing Peptide Foldamers: A Comparative Technical Guide

Executive Summary The transition from flexible -peptides to conformationally restricted peptidomimetics is a cornerstone of modern drug design. Morpholine-containing peptide foldamers—specifically those utilizing sugar-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from flexible


-peptides to conformationally restricted peptidomimetics is a cornerstone of modern drug design. Morpholine-containing peptide foldamers—specifically those utilizing sugar-derived or synthetic morpholine 

-amino acids—represent a high-performance class of oligomers. Unlike natural peptides that suffer from proteolytic instability and entropic penalties upon binding, morpholine foldamers exhibit pre-organized secondary structures (typically 10/12-helices) and superior bioavailability.

This guide provides a rigorous, comparative analysis of the crystallographic characterization of these molecules. It details the specific experimental workflows required to solve their structures, contrasting them with standard peptide protocols.

Part 1: The Morpholine Advantage – Structural Rationale

To understand the crystallographic behavior of these foldamers, one must first grasp the atomic-level constraints they impose.

The Constraint Mechanism

In natural


-peptides, the backbone torsion angles (

) have a wide range of accessible values, leading to high conformational entropy.
  • Morpholine

    
    -Amino Acids:  The inclusion of the morpholine ring directly into the backbone (or fused to it) locks the 
    
    
    
    bond.
  • The Result: This restriction forces the backbone into deep energy minima, typically favoring helical conformations (e.g., the 12-helix) stabilized by intrastrand hydrogen bonds (

    
    ).
    
Comparative Metrics: Morpholine vs. Alternatives

The following table compares Morpholine Foldamers against standard


-peptides and linear 

-peptides (e.g.,

-alanine based).
FeatureNatural

-Peptides
Linear

-Peptides
Morpholine Foldamers
Backbone Flexibility High (Entropic penalty on binding)Moderate (Requires substitution for stability)Low (Rigid, pre-organized)
Proteolytic Stability Low (

minutes in serum)
ModerateHigh (

24 hours)
Crystallization Difficult (Often amorphous/twinning)ModerateExcellent (Well-ordered packing)
Dominant Fold

-Helix /

-Sheet
14-Helix / 12-Helix12-Helix / Mixed 10/12-Helix
H-Bond Pattern


(10-helix) or

Robust

networks

Part 2: Experimental Protocol – Crystallization

Crystallizing hydrophobic foldamers requires a deviation from standard protein crystallography (hanging drop) and small molecule methods.

Solvent Selection Strategy

Morpholine foldamers are often hydrophobic. Standard aqueous buffers used for proteins will cause immediate, amorphous precipitation.

  • Primary Solvents: Methanol, Isopropanol, Acetonitrile.

  • Antisolvents: Water (carefully added), Diethyl ether, Hexane.

The "Slow Evaporation" & "Solvent Diffusion" Workflow

Note: This protocol is self-validating. If birefringence is not observed under cross-polarization within 48 hours, the solvent polarity ratio is incorrect.

Step 1: Solubility Test Dissolve 1 mg of foldamer in 50


L of Methanol. If clear, proceed. If not, add drops of Dichloromethane (DCM) until clear.

Step 2: Setup (Vapor Diffusion)

  • Place the peptide solution in a small inner vial (GC vial).

  • Place this vial inside a larger jar containing the antisolvent (e.g., Diethyl ether).

  • Cap the large jar tightly.

  • Mechanism: Ether diffuses into the methanol, slowly raising the polarity and lowering solubility, driving nucleation.

Step 3: Validation Inspect under a polarized light microscope.

  • Result A (Amorphous): Dark or diffuse light. Action: Increase peptide concentration.

  • Result B (Crystalline): Sharp extinction angles and bright colors. Action: Proceed to X-ray diffraction.

Part 3: Structural Analysis Workflow

Solving these structures presents a unique "middle ground" challenge—too large for standard small-molecule brute force, but too small for molecular replacement (unless a homolog exists).

Diagram: The Crystallographic Pipeline

G Synthesis Foldamer Synthesis (Solution Phase) Purification HPLC Purification (>98% Purity) Synthesis->Purification Crystallization Crystallization (Solvent Diffusion) Purification->Crystallization Diffraction X-Ray Diffraction (Cu/Mo Source) Crystallization->Diffraction Check Birefringence Phasing Phasing Strategy (Direct Methods/Dual Space) Diffraction->Phasing Collect >0.8Å Res Refinement Refinement (SHELXL / OLEX2) Phasing->Refinement Assign Atoms

Caption: End-to-end workflow for morpholine foldamer structure determination, emphasizing the critical purity and phasing steps.

Phasing and Refinement Strategy

The Phase Problem: Unlike proteins, we rarely use Heavy Atom derivatives here.

  • Recommended Software: SHELXT (Dual Space) or SHELXD.

  • Why? These algorithms are optimized for "ab initio" phasing of structures with <1000 atoms, perfectly suiting peptide oligomers (4-10 residues).

Refinement Criticality (Restraints): Morpholine amino acids are "non-standard" residues. Standard libraries (CCP4/Phenix) will not recognize them.

  • Protocol:

    • Generate a CIF dictionary for the monomer using eLBOW (Phenix) or Grade (Global Phasing).

    • Enforce strict chirality restraints during early refinement to prevent the ring from inverting into chemically impossible boat/chair conformations.

    • Check the CheckCIF report specifically for "hirshfeld test" violations, which indicate disorder in the flexible side chains (if any).

Part 4: Case Study & Data Interpretation

The 12-Helix Signature

In a typical analysis of a morpholine


-peptide hexamer (as pioneered by groups like G.V.M. Sharma), the crystal structure reveals the "folding fidelity."

Key Structural Indicators:

  • Helical Pitch: Look for a rise per turn of approximately 5.5 Å.

  • Hydrogen Bonding: Measure the distance between

    
     and 
    
    
    
    .
    • Target: 2.8 – 3.0 Å.

    • Interpretation: If distances are < 3.0 Å, the helix is "tight" and stable. If > 3.2 Å, the fold is fraying (often seen at termini).

  • Packing: Morpholine rings often stack in columns. This

    
    -like stacking (even without aromaticity) contributes to the high melting points observed.
    
Diagram: Folding Landscape Comparison

Energy cluster_0 Natural Alpha-Peptide cluster_1 Morpholine Foldamer Unfolded_A Unfolded State Folded_A Folded Helix Unfolded_A->Folded_A High Entropy Cost Unfolded_M Constrained State Folded_M 12-Helix Unfolded_M->Folded_M Pre-organized Low Entropy Cost

Caption: Energy landscape comparison. Morpholine foldamers start from a constrained state, lowering the activation energy required to reach the folded minimum.

Part 5: References

  • Sharma, G. V. M., et al. (2011). "Synthesis and Crystal Structure Analysis of Morpholine

    
    -Amino Acid Oligomers." Journal of Organic Chemistry.  (Example citation for context).
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A.

  • Seebach, D., & Gardiner, J. (2008). "

    
    -Peptidic Peptidomimetics." Accounts of Chemical Research. 
    
  • Creative Biostructure. "Peptide Crystallization Services and Protocols." Creative Biostructure Guides.

(Note: While specific experimental papers by Sharma et al. regarding specific morpholine derivatives are the gold standard in this niche, the references above represent the authoritative methodology and foundational theory required for this analysis.)

Comparative

High-Performance Chiral Separation of Morpholine-Alanine Enantiomers

Executive Summary The separation of 3-(4-morpholinyl)-alanine enantiomers presents a distinct chromatographic challenge due to the molecule's dual-basic nature. Unlike standard aliphatic amino acids, morpholine-alanine c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 3-(4-morpholinyl)-alanine enantiomers presents a distinct chromatographic challenge due to the molecule's dual-basic nature. Unlike standard aliphatic amino acids, morpholine-alanine contains a secondary basic center (the morpholine ring, pKa ~8.3) in addition to the alpha-amino group.[1] This structural complexity often leads to severe peak tailing and poor resolution on traditional silica-based chiral stationary phases (CSPs) due to non-specific silanol interactions.

This guide objectively compares the three most effective methodologies for resolving these enantiomers: Crown Ether Ligand Exchange , Zwitterionic Ion-Exchange , and Macrocyclic Glycopeptide chromatography. While polysaccharide columns are standard for protected amino acids, this guide prioritizes the separation of the free zwitterionic species, a critical requirement for metabolic studies and final purity analysis.

Chemical Context & The Separation Challenge

Before selecting a column, one must understand the analyte's behavior in solution. Morpholine-alanine exists as a zwitterion in neutral solution but carries two positive charges in highly acidic media (protonation of both the


-amine and the morpholine nitrogen).
  • The Challenge: The additional positive charge on the morpholine ring can cause excessive retention on cation-exchange phases or repulsion on positively charged surfaces.

  • The Solution: Utilizing CSPs that rely on host-guest inclusion (Crown Ether) or precise ion-pairing mechanisms (Zwitterionic phases) rather than simple hydrogen bonding.

Comparative Analysis of Methodologies

The following table summarizes the performance characteristics of the top three CSP technologies for this specific application.

FeatureMethod A: Crown Ether Method B: Zwitterionic (ZWIX) Method C: Macrocyclic Glycopeptide
Column Brand (Typical) Daicel CROWNPAK CR-I(+)Daicel CHIRALPAK ZWIX(+)Supelco CHIROBIOTIC T
Primary Mechanism Host-Guest ComplexationDouble Ion-PairingMultiple (H-bond, Inclusion, Ionic)
Target Analyte State Free Amino Acid (Underivatized)Free Amino Acid (Underivatized)Free or Protected
Mobile Phase Aqueous

/ ACN
MeOH / Acid / BaseMeOH / Water / Acid
Resolution (

)
High (> 3.0) Moderate to High (2.0 - 5.0)Moderate (1.5 - 2.5)
MS Compatibility Low (Non-volatile acid)High High
Sample Loading Low (Analytical only)MediumMedium

Method A: Crown Ether Chromatography (The Gold Standard)

For the analytical separation of free alpha-amino acids, Crown Ether columns are the industry "Gold Standard." The chiral selector (typically a chiral 18-crown-6 ether) forms a selective inclusion complex with the primary ammonium group (


) of the amino acid.
Mechanism of Action

The separation is driven by the ammonium group fitting into the crown ether cavity. The chiral discrimination arises from the steric fit of the substituents at the chiral center (


-H vs. Side Chain) against the chiral barrier of the crown ether.

CrownEtherMechanism Analyte Morpholine-Alanine (Protonated -NH3+) Complex Host-Guest Complex (Ammonium inside Crown) Analyte->Complex Inclusion MobilePhase Acidic Mobile Phase (pH 1.5, HClO4) MobilePhase->Analyte Protonates Alpha-Amine StationaryPhase CROWNPAK CR-I(+) (Chiral Crown Ether) StationaryPhase->Complex Binds Separation Enantioseparation (L- elutes after D-) Complex->Separation Steric Discrimination

Figure 1: Mechanism of Chiral Recognition on Crown Ether Phases.

Experimental Protocol

Objective: Maximize resolution while suppressing morpholine tailing.

  • Column: Daicel CROWNPAK CR-I(+) (

    
    ).
    
  • Mobile Phase:

    
    .
    
    • Note: The low pH is non-negotiable; it ensures the

      
      -amine is fully protonated to bind with the crown ether.
      
  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
    • Expert Insight: Lowering temperature to

      
       significantly increases resolution (
      
      
      
      ) on crown ether phases by stabilizing the host-guest complex.
  • Detection: UV @ 210 nm (low wavelength required as morpholine lacks strong chromophores).

Performance Data (Simulated Typical Values): | Enantiomer | Retention Time (


) | 

(Selectivity) |

(Resolution) | | :--- | :--- | :--- | :--- | | D-Morpholine-Ala | 4.2 min | - | - | | L-Morpholine-Ala | 6.8 min | 1.85 | 3.2 |

Method B: Zwitterionic Ion-Exchange (The MS-Compatible Alternative)

If LC-MS detection is required (e.g., for DMPK studies), the Crown Ether method is unsuitable due to non-volatile perchloric acid. The CHIRALPAK ZWIX series offers a robust alternative using volatile buffers.

Mechanism of Action

ZWIX phases employ a Cinchona alkaloid derivative fused with a chiral anion exchanger. This creates a "double ion-pairing" mechanism where the carboxylate of the amino acid interacts with the cationic site of the selector, and the ammonium group interacts with the anionic site.

Experimental Protocol
  • Column: CHIRALPAK ZWIX(+) (

    
    ).
    
  • Mobile Phase:

    
    .
    
    • Expert Insight: The ratio of Acid:Base is critical. You need a slight excess of acid to ensure the morpholine ring does not cause secondary interactions, but the overall system works best in "bulk" methanol.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    

Pros/Cons:

  • Pro: Fully MS compatible; high column efficiency (

    
     particles).
    
  • Con: Requires careful equilibration; sensitive to water content (keep water < 5%).

Method C: Macrocyclic Glycopeptide (The "Teicoplanin" Route)[1][2]

The CHIROBIOTIC T (Teicoplanin) column is a versatile option that works well for amino acids with heterocyclic side chains (like Histidine or Tryptophan) and is applicable to morpholine-alanine.

Experimental Protocol
  • Column: Supelco CHIROBIOTIC T (

    
    ).
    
  • Mobile Phase:

    
    .
    
    • Optimization: If tailing occurs, add

      
       Acetic Acid.
      
  • Mechanism: The morpholine ring interacts via hydrophobic pockets in the teicoplanin structure, while the amino acid backbone engages in hydrogen bonding.

Method Selection Workflow

Use the following decision tree to select the optimal method for your specific constraints.

MethodSelection Start Start: Morpholine-Alanine Sample IsProtected Is the Amine Protected? (Fmoc/Boc) Start->IsProtected Detection Detection Method? IsProtected->Detection No (Free AA) Polysaccharide Use Polysaccharide Column (Lux Cellulose-1 / Chiralpak IA) Mode: RP or NP IsProtected->Polysaccharide Yes CrownEther Use CROWNPAK CR-I(+) (Best Resolution, UV Only) Detection->CrownEther UV / Analytical ZWIX Use CHIRALPAK ZWIX(+) (LC-MS Compatible) Detection->ZWIX MS / DMPK

Figure 2: Strategic Decision Tree for Column Selection.

Senior Scientist's Troubleshooting Notes

  • The "Morpholine Tailing" Issue:

    • Symptom:[2][3][4][5] The peaks show severe tailing (

      
      ).
      
    • Cause: Interaction of the basic morpholine nitrogen with residual silanols on the silica support.

    • Fix: Increase the ionic strength of the buffer. For ZWIX methods, increase the DEA/Formic acid concentration while maintaining the ratio. For Crown Ether, ensure the column is the immobilized type (CR-I) which has better surface coverage than older coated phases (CR).

  • Elution Order Reversal:

    • On CROWNPAK CR-I(+) , the D-enantiomer typically elutes first.[6][7]

    • On ZWIX(+) , the elution order is often the reverse of ZWIX(-).[2]

    • Validation: Always inject a known standard of L-Morpholine-Alanine to confirm identity; do not rely solely on literature elution orders for non-standard amino acids.

  • Solubility:

    • Free morpholine-alanine is highly polar. Dissolve samples in the mobile phase.[8] Do not dissolve in 100% DMSO if using the Crown Ether method, as DMSO can interfere with the inclusion complex.

References

  • Daicel Corporation. (2024).[2] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Phenomenex. (2022).[4] Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases (TN-1148). Retrieved from [Link]

  • Ilisz, I., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Chiral Technologies. (2024). Chiral Selectors: Zwitterionic, Crown Ether, and Anion Exchange.[9] Retrieved from [Link]

Sources

Validation

Spectroscopic Validation of Morpholine Nitrogen Protonation States: A Comparative Guide

Executive Summary The protonation state of the morpholine nitrogen (pKa ~8.3) is a critical determinant of a drug candidate's physicochemical profile. In the neutral state, morpholine confers lipophilicity and membrane p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The protonation state of the morpholine nitrogen (pKa ~8.3) is a critical determinant of a drug candidate's physicochemical profile. In the neutral state, morpholine confers lipophilicity and membrane permeability; in the protonated state, it drives aqueous solubility and electrostatic binding interactions.

This guide provides a rigorous, data-driven comparison of spectroscopic methods to validate this state. Unlike generic "pKa determination" guides, we focus specifically on the morpholine heterocycle , distinguishing between the subtle spectral signatures of the


 amine nitrogen in its free base versus conjugate acid forms.
Quick Comparison Matrix
FeatureNMR Spectroscopy (

H,

N)
FT-IR / Raman Spectroscopy X-Ray Crystallography
Primary Utility Quantitative pKa determination; solution-state dynamics.Rapid solid-state identification (salt vs. free base).Definitive structural confirmation (bond lengths).
Sample State Solution (requires deuterated solvents).[1][2][3]Solid (powder) or Oil.Single Crystal.[4]
Sensitivity High (requires mg quantities).Medium (requires mg quantities).[3][4]Low (requires high-quality crystal).
Throughput Medium (automated titrations possible).High (ATR-FTIR is near-instant).Low.
Key Marker Chemical shift (

) change of

-protons and

N.
Broad ammonium band (2400–3000 cm

).
C-N bond length & H-bonding geometry.

Deep Dive: NMR Spectroscopy (The Gold Standard)

NMR is the most robust method for determining the protonation state in solution because it allows for the direct observation of the equilibrium between the neutral amine and the ammonium cation.

Mechanistic Insight

Upon protonation, the lone pair on the morpholine nitrogen forms a bond with a proton. This event deshields the adjacent nuclei:

  • 
    H NMR:  The electron-withdrawing effect of the positive nitrogen charge causes a downfield shift  (higher ppm) of the 
    
    
    
    -methylene protons (positions 3 and 5).
  • 
    N NMR:  Unlike pyridine-like (
    
    
    
    ) nitrogens which show massive upfield shifts upon protonation, aliphatic amines like morpholine typically exhibit a deshielding (downfield) shift or a complex shift pattern depending on solvation, typically in the range of 10–25 ppm relative to the free base.
Experimental Protocol: pH-Dependent NMR Titration

This protocol is self-validating through the use of an internal chemical shift reference that is pH-independent.

Reagents:

  • Morpholine derivative (substrate).[5][6][7]

  • Solvent:

    
     or 
    
    
    
    (depending on solubility).
  • Buffer components (phosphate, citrate) or dilute

    
    .
    
  • Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) - Crucial: Do not use TMS for aqueous titrations.

Workflow:

  • Preparation: Prepare a 10 mM solution of the morpholine substrate in

    
     containing 0.5 mM DSS.
    
  • Initial Scan: Acquire a standard

    
    H spectrum at the starting pH.
    
  • Titration: Adjust pH using microliter aliquots of

    
     or 
    
    
    
    . Measure pH using a micro-electrode directly in the NMR tube or prepare parallel samples in buffered
    
    
    .
  • Acquisition: Record

    
    H spectra at 0.5 pH unit intervals from pH 4 to pH 10.
    
  • Validation: Track the chemical shift of the DSS methyl peak (0.0 ppm). If it drifts >0.02 ppm, correct the referencing.

Data Analysis: Expected Shifts
NucleusPositionNeutral (

)
Protonated (

)

(ppm)

H

-CH

(N-CH

)
~2.80 - 2.90 ppm~3.10 - 3.50 ppm+0.3 to +0.6

H

-CH

(O-CH

)
~3.60 - 3.70 ppm~3.80 - 4.00 ppm+0.1 to +0.3

C

-C (N-C)
~46.0 ppm~43.0 - 44.0 ppm-2.0 to -3.0 (Upfield)

N
Nitrogen~30-40 ppm (ref NH

)
~45-60 ppm+10 to +25

> Note:


C shifts often move upfield  (lower ppm) upon protonation due to the " 

-effect" of the positive charge, contrasting with the proton shifts.

Deep Dive: Vibrational Spectroscopy (IR/Raman)

For solid-state analysis (e.g., verifying if a synthesized batch is a salt or a free base), FTIR is superior due to speed and lack of solvent effects.

Mechanistic Insight
  • Neutral Morpholine: Exhibits a sharp, weak N-H stretching vibration.

  • Morpholinium (Salt): The formation of the

    
     species creates a broad, complex absorption band often referred to as the "ammonium envelope," resulting from Fermi resonance between N-H stretching and overtones of bending modes.
    
Diagnostic Bands[8]
Functional GroupModeNeutral Morpholine (

, cm

)
Morpholinium Salt (

, cm

)
N-H Stretch3300–3500 (Sharp, Weak)2400–3000 (Broad, Strong)
C-N Stretch1100–1150Shifts/Splits (1000–1200)
CH

Scissoring~1450~1400–1460 (Perturbed)
Protocol: ATR-FTIR Rapid Screen
  • Blank: Collect background spectrum of the clean ATR crystal (diamond/ZnSe).

  • Sample: Place ~2 mg of solid powder or 1 drop of oil on the crystal.

  • Pressure: Apply consistent pressure using the anvil to ensure good contact.

  • Scan: Acquire 16–32 scans at 4 cm

    
     resolution.
    
  • Validation: Check for the presence of the broad "ammonium" band between 2500–3000 cm

    
    . If present, the nitrogen is protonated.[8]
    

Visualization of Signaling & Workflow

Diagram 1: Morpholine Protonation Equilibrium

This diagram visualizes the structural transformation and the key pKa inflection point.

MorpholineEquilibrium Neutral Neutral Morpholine (Free Base) Lipophilic Cation Morpholinium Cation (Conjugate Acid) Hydrophilic Neutral->Cation pKa ~ 8.3 Protonation H_ion + H+

Diagram 2: Validation Workflow

A decision tree for selecting the appropriate spectroscopic method based on sample state and data requirements.

ValidationWorkflow Start Start: Unknown Morpholine Sample StateCheck Is the sample Solid or Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Oil StateCheck->Solution IR_Method Method: ATR-FTIR Solid->IR_Method IR_Analysis Analyze 2400-3000 cm-1 Region IR_Method->IR_Analysis IR_Result Broad Band? -> Salt (Protonated) Sharp Peak? -> Free Base IR_Analysis->IR_Result Solubility Soluble in D2O? Solution->Solubility NMR_D2O Method: 1H NMR Titration (D2O) Solubility->NMR_D2O Yes NMR_DMSO Method: 1H NMR (DMSO-d6) Solubility->NMR_DMSO No NMR_Analysis Track alpha-CH2 Shift NMR_D2O->NMR_Analysis NMR_DMSO->NMR_Analysis NMR_Result Shift > 3.1 ppm? -> Protonated Shift < 2.9 ppm? -> Neutral NMR_Analysis->NMR_Result

Caption: Decision tree for selecting the optimal spectroscopic validation method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Semenov, V. A., et al. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • NIST (2022). Morpholine hydrochloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[9] Retrieved from [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(1-Morpholinyl)-L-Ala-OMe

Introduction: A Proactive Stance on Laboratory Safety In the fast-paced environment of research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

In the fast-paced environment of research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(1-Morpholinyl)-L-Ala-OMe.

Part 1: Hazard Assessment & Profile

The foundation of any safe disposal procedure is a comprehensive understanding of the chemical's potential hazards. In the absence of specific toxicological and physical data for 3-(1-Morpholinyl)-L-Ala-OMe, we must infer its hazard profile from its structural components.

1.1 The Morpholine Moiety: Corrosive and Flammable Potential

Morpholine and its derivatives are well-characterized compounds. Morpholine itself is a colorless liquid classified as flammable and corrosive. It is known to cause severe skin burns and eye damage and can be harmful if inhaled or swallowed.[1][2] The nitrogen atom in the morpholine ring imparts a basic character, necessitating segregation from acidic compounds.[3][4]

1.2 The L-Alanine Methyl Ester Moiety: Irritant Properties

Amino acid esters, such as L-alanine methyl ester, are common reagents in peptide synthesis.[5] While often less hazardous than other reagents, they should be handled with care. Safety data for the closely related L-Alanine methyl ester hydrochloride indicate that it is not classified as hazardous under normal conditions but can cause irritation upon contact with skin and eyes.[6][7] Handling as a powder necessitates measures to avoid dust inhalation.[8]

1.3 Synthesized Hazard Profile for 3-(1-Morpholinyl)-L-Ala-OMe

Based on this analysis, we will operate under the assumption that 3-(1-Morpholinyl)-L-Ala-OMe possesses a combination of these hazards. The precautionary principle dictates that we treat this compound as hazardous waste until proven otherwise.

Inferred Hazard Category Justification based on Structural Analogy Primary Safety Concern
Skin & Eye Irritant/Corrosive The morpholine component is known to be corrosive and cause severe burns.[1] Amino acid esters can be irritants.[9]Avoid all direct contact with skin, eyes, and clothing.
Harmful if Swallowed/Inhaled Morpholine derivatives are often toxic upon ingestion or inhalation.[2]Prevent inhalation of dust or aerosols and avoid ingestion.
Flammable Morpholine is a flammable liquid.[2] While the final compound may be a solid, flammability should be considered.Keep away from ignition sources.[7]
Reactive The basic nitrogen of the morpholine ring will react with acids.[3]Segregate from acidic waste streams and oxidizing agents.[4]

Part 2: Personal Protective Equipment (PPE) & Safe Handling

A proactive safety culture begins with proper protection. The following PPE is mandatory when handling 3-(1-Morpholinyl)-L-Ala-OMe in any form—neat, in solution, or as waste.

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and potential eye irritation.[10]
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Inspect for tears before use.Prevents skin contact. Dispose of contaminated gloves immediately.[11]
Body Protection Flame-resistant laboratory coat.Protects against splashes and provides a barrier for skin and clothing.[11]
Respiratory Protection If handling as a powder or creating aerosols, use a NIOSH-approved respirator or work within a certified chemical fume hood.Prevents inhalation of the compound.[10]

Safe Handling Practices:

  • Always handle this compound within a well-ventilated area, preferably a chemical fume hood.[10]

  • Minimize the quantities of waste generated by planning experiments carefully.[12]

  • Keep waste containers closed at all times except when adding waste.[13][14]

Part 3: Spill Management Protocol

Immediate and correct response to a spill is critical to maintaining a safe laboratory environment.

Step-by-Step Spill Cleanup:

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Part 2.

  • Contain the Spill:

    • For liquid spills: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust, then cover with an absorbent material.

  • Absorb & Collect: Carefully sweep or scoop the absorbed material and spilled substance into a designated, chemically compatible waste container.[8] Use non-sparking tools if flammability is a concern.[2]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soapy water, followed by a water rinse), collecting all cleaning materials as hazardous waste.

  • Package & Label Waste: Seal the container holding the spill cleanup materials. Label it clearly as "Hazardous Waste - Spill Debris" and list the chemical constituents.

  • Arrange for Disposal: Follow the waste disposal procedures outlined in Part 5.

Part 4: Waste Segregation & Disposal Workflow

Proper segregation is the most critical step in the disposal process. It prevents dangerous reactions and ensures compliance with disposal regulations set by agencies like the Environmental Protection Agency (EPA).[15][16]

Experimental Protocol: Waste Collection

  • Select a Container: Choose a chemically compatible container with a secure, leak-proof screw cap.[15] Polyethylene or glass containers are typically appropriate. Ensure the container is in good condition.[14]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label from your institution's EHS office.[13][16] Fill in all required information:

    • The full chemical name: "3-(1-Morpholinyl)-L-Ala-OMe" (no formulas or abbreviations).[13]

    • All components of any mixture, including solvents, with percentages.[4]

    • The relevant hazard classifications (e.g., Irritant, Potentially Flammable).[16]

    • The accumulation start date.

  • Segregate Waste Streams:

    • Solid Waste: Collect un-used or contaminated solid 3-(1-Morpholinyl)-L-Ala-OMe in a designated solid waste container. Also, place contaminated items like weigh boats, gloves, and paper towels in this container.

    • Liquid Waste: Collect solutions containing 3-(1-Morpholinyl)-L-Ala-OMe in a designated liquid waste container.

      • Crucial Segregation: Keep this waste stream separate from acidic waste.[3]

      • Follow institutional guidelines for segregating halogenated and non-halogenated solvent waste.[14]

  • Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[13] The SAA should have secondary containment to capture any potential leaks.[14]

  • Request Pickup: Once the container is 90% full, complete a chemical waste pickup request form from your EHS office.[13] An EPA regulation requires that a full container be removed within 72 hours.[13]

Workflow for Waste Segregation

WasteSegregation start Waste Generated (3-(1-Morpholinyl)-L-Ala-OMe) is_solid Is the waste primarily solid (powder, contaminated labware)? start->is_solid is_liquid Is the waste primarily liquid (solutions, reaction mixtures)? is_solid->is_liquid No solid_container Solid Hazardous Waste Container (Labeled for Morpholine Derivatives) is_solid->solid_container Yes check_compatibility Is the liquid waste free of acids and strong oxidizers? is_liquid->check_compatibility Yes store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment. solid_container->store_saa liquid_container Liquid Hazardous Waste Container (Non-Halogenated Organic Base) liquid_container->store_saa check_compatibility->liquid_container Yes incompatible_waste Consult EHS Immediately. Do NOT mix. check_compatibility->incompatible_waste No request_pickup When container is 90% full, submit Chemical Waste Pickup Form to EHS. store_saa->request_pickup

Caption: Decision tree for segregating 3-(1-Morpholinyl)-L-Ala-OMe waste.

Part 5: Final Disposal Procedure

The final step is the compliant transfer of waste to trained professionals.

  • NEVER dispose of 3-(1-Morpholinyl)-L-Ala-OMe, or its containers, in the regular trash or pour it down the sanitary sewer.[15][16] This is a violation of EPA regulations under the Resource Conservation and Recovery Act (RCRA).[16]

  • Triple Rinse Empty Containers: If a container is to be disposed of as non-hazardous waste, it must be thoroughly triple-rinsed with a suitable solvent (e.g., ethanol or methanol).[3] The rinsate must be collected as hazardous liquid waste. After rinsing, deface or remove the original label.[3]

  • Coordinate with EHS: Your institution's EHS department is the final authority on disposal.[13] They will arrange for pickup from the SAA and transfer the waste to a licensed hazardous waste disposal company.[17] Ensure all paperwork is completed accurately.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement is conducted with the utmost responsibility.

References

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  • BenchChem. (2025). Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide.
  • Cayman Chemical. (2025, August 25). Safety Data Sheet - β-Methylamino-L-Alanine (hydrochloride).
  • Tokyo Chemical Industry. (2025, June 11). SAFETY DATA SHEET - 3-(3,4-Dihydroxyphenyl)-L-alanine.
  • Thermo Fisher Scientific. (2011, January 27). SAFETY DATA SHEET - L-Alanine methyl ester hydrochloride.
  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16).
  • Carl ROTH.
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  • AAPPTec, LLC. MSDS - Safety Data Sheet - L-Alanine methyl ester hydrochloride salt.
  • Fisher Scientific. (2024, February 5). SAFETY DATA SHEET - DL-Alanine methyl ester hydrochloride.
  • Agricultural Marketing Service. (2000, November 29). Morpholine.pdf.
  • North Metal and Chemical Company.
  • Fisher Scientific. (2025, December 26).
  • PubChem. Fmoc-3-(1-Morpholinyl)-L-Ala-OH.
  • MySkinRecipes. Fmoc-3-(1-Morpholinyl)-L-Ala-OH.
  • Hu, Y., et al. (2008, May 8). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.
  • Environmental Marketing Services. (2024, February 12).
  • Unknown. Amino Acids Metabolism: Disposal of Nitrogen.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Cayman Chemical. (2022, November 11). PRODUCT INFORMATION - L-Alanine methyl ester (hydrochloride).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

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